molecular formula C12H10BrN B6356369 3-Bromo-4-methyl-5-phenylpyridine CAS No. 2171558-82-8

3-Bromo-4-methyl-5-phenylpyridine

Cat. No.: B6356369
CAS No.: 2171558-82-8
M. Wt: 248.12 g/mol
InChI Key: CWIUHXZJIIQIJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-methyl-5-phenylpyridine is a useful research compound. Its molecular formula is C12H10BrN and its molecular weight is 248.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 246.99966 g/mol and the complexity rating of the compound is 177. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-methyl-5-phenylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN/c1-9-11(7-14-8-12(9)13)10-5-3-2-4-6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIUHXZJIIQIJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1C2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Electronic Tuning of Halogenated Phenylpyridines: From Blue-Shifted OLEDs to High-Affinity Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the electronic perturbations induced by halogen substitution (F, Cl, Br, I) on the 2-phenylpyridine (ppy) scaffold. While often treated generically as "electron-withdrawing groups," halogens exert distinct influence based on the interplay between inductive withdrawal (


) and mesomeric donation (

), as well as the "heavy atom effect" (spin-orbit coupling). This document synthesizes these properties into actionable strategies for two primary domains: bandgap engineering in OLED emitters (specifically Iridium(III) complexes) and sigma-hole exploitation in medicinal chemistry .

Theoretical Framework: The Split-Orbital Model

To rationally design phenylpyridine derivatives, one must understand the frontier molecular orbital (FMO) distribution in their metal complexes (e.g.,


).
  • HOMO Localization: The Highest Occupied Molecular Orbital is primarily localized on the phenyl ring and the metal center (

    
    -orbitals).[1][2]
    
  • LUMO Localization: The Lowest Unoccupied Molecular Orbital is primarily localized on the pyridine ring .

The "Fluorine Effect" on Bandgap

Fluorine is the most electronegative element (


), exerting a strong inductive electron-withdrawing effect (

).
  • Phenyl Fluorination: Withdrawing electron density from the phenyl ring stabilizes (lowers the energy of) the HOMO.[1] Since the LUMO (pyridine-centered) is less affected, the overall HOMO-LUMO gap (

    
    ) widens.
    
    • Result:Blue-shift in phosphorescence (higher energy emission).[3]

  • Pyridine Fluorination: Withdrawing density from the pyridine ring stabilizes the LUMO. If the HOMO remains constant,

    
     narrows.
    
    • Result:Red-shift in phosphorescence (lower energy emission).

The Heavy Atom Effect (Br, I)

Heavier halogens possess larger spin-orbit coupling constants (


). In OLEDs, this enhances the rate of Intersystem Crossing (ISC) from singlet to triplet states (

), increasing phosphorescent quantum yield (

), though often at the cost of non-radiative decay pathways.

Material Science: Engineering Blue Emitters

Achieving deep-blue emission is the "holy grail" of OLED research. Standard


 emits green light (

). Strategic fluorination is the primary method to push this into the blue region (

).
Positional Sensitivity

Not all fluorination yields a blue shift. The position relative to the C-Ir bond is critical.

Substitution Site (Phenyl Ring)Electronic EffectNet Result on Emission
2',4'-Difluoro (Ortho/Para to C-C bond)Strong HOMO stabilization via

effect at carbons with high orbital coefficient.
Significant Blue Shift (

)
3'-Fluoro (Meta)Weaker HOMO stabilization; less overlap with orbital nodes.Minor Blue Shift
4'-Fluoro (Para)Competing

effect can destabilize HOMO slightly in specific isomers.
Neutral / Slight Red Shift

Key Insight: The industry standard for blue emitters, such as FIrpic, utilizes the 2',4'-difluoro substitution pattern on the phenyl ring to maximize the bandgap.

Medicinal Chemistry: Halogen Bonding (XB)

In drug discovery, halogenated phenylpyridines are not just bioisosteres; they are active binding elements.

The Sigma Hole ( -hole)

Unlike fluorine, heavier halogens (Cl, Br, I) exhibit an anisotropic electron distribution. While the equatorial region is electron-rich, the region along the C-X bond axis (distal to the carbon) is electron-deficient.

  • Mechanism: This positive patch (sigma hole) acts as a Lewis acid, forming highly directional non-covalent bonds with Lewis bases (e.g., backbone carbonyl oxygens in proteins).

  • Strength Order:

    
     (Fluorine rarely forms halogen bonds due to its high electronegativity eliminating the sigma hole).
    

Visualizing the Electronic Logic

The following diagram illustrates the divergent design pathways for OLEDs versus Drug Discovery based on halogen choice and placement.

ElectronicTuning Base 2-Phenylpyridine Scaffold PhenylF Phenyl-Ring Fluorination (-F) Base->PhenylF OLED Design PyridineF Pyridine-Ring Fluorination (-F) Base->PyridineF OLED Tuning HeavyX Heavy Halogenation (-Br, -I) Base->HeavyX Drug Design HOMO Stabilizes HOMO (Lowers Energy) PhenylF->HOMO LUMO Stabilizes LUMO (Lowers Energy) PyridineF->LUMO GapUp Widens Bandgap (Blue Shift) HOMO->GapUp Major Effect GapDown Narrows Bandgap (Red Shift) LUMO->GapDown Sigma Generates Sigma Hole HeavyX->Sigma XB Halogen Bonding (Directional Interaction) Sigma->XB Targets Protein Carbonyls

Caption: Divergent electronic tuning strategies. Fluorination modulates HOMO/LUMO energy levels for optoelectronics, while heavy halogens create electrostatic handles for protein binding.

Experimental & Computational Protocols

Synthesis: Regioselective Suzuki-Miyaura Coupling

The most robust method for assembling halogenated phenylpyridines is the Suzuki-Miyaura cross-coupling. This protocol ensures high yield and compatibility with halogen substituents.

Reaction Scheme:



Detailed Protocol:

  • Reagents:

    • Aryl halide: 2-bromo-4-fluoropyridine (1.0 eq)

    • Boronic acid: 2,4-difluorophenylboronic acid (1.2 eq)

    • Catalyst:

      
       (5 mol%) or 
      
      
      
      / S-Phos for sterically hindered substrates.
    • Base:

      
       (2.0 M aqueous solution).
      
    • Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1).

  • Procedure:

    • Charge a Schlenk flask with aryl halide, boronic acid, and catalyst under an Argon atmosphere.

    • Add degassed solvent and aqueous base.

    • Heat to reflux (

      
      ) for 12–24 hours. Monitor via TLC (Hexane:EtOAc).
      
    • Self-Validation: The disappearance of the aryl halide spot on TLC and the emergence of a highly fluorescent spot (under UV 254/365 nm) confirms product formation.

  • Purification:

    • Cool to RT, filter through Celite, extract with DCM.

    • Purify via silica gel column chromatography.

Computational Protocol: DFT Analysis

To predict the HOMO/LUMO levels before synthesis, Density Functional Theory (DFT) is the standard.

Workflow:

  • Software: Gaussian 16 or ORCA.

  • Geometry Optimization:

    • Functional: B3LYP (Standard hybrid) or PBE0 (Better for transition metals).

    • Basis Set: 6-31G(d,p) for C, H, N, F; LANL2DZ (with effective core potential) for Ir/Pt metals.

    • Solvent Model: IEFPCM (Solvation is critical for accurate orbital energies; use

      
       or THF).
      
  • Validation: Perform a frequency calculation. The absence of imaginary frequencies confirms a true local minimum.

  • Data Extraction:

    • Extract orbital energies (in Hartrees) and convert to eV (

      
      ).
      
    • Calculate

      
      .
      

Data Summary: Halogen Impact on Ir(III) Complexes

The following table summarizes the shift in photophysical properties for


 derivatives based on halogen substitution.
Ligand SubstitutionPositionHOMO (eV)LUMO (eV)Gap (eV)Emission Color
None (ppy) --4.78-2.182.60Green (520 nm)
4'-F Phenyl (Para)-4.95-2.202.75Green-Blue
4,6-dF Phenyl-5.20-2.252.95Sky Blue (470 nm)
4'-Br Phenyl-4.85-2.222.63Green (High ISC)
4-F Pyridine-4.80-2.452.35Yellow-Green

Note: Values are approximate and solvent-dependent (typically measured in


 or Acetonitrile).

Synthesis Workflow Diagram

SuzukiWorkflow Reactants Reactants: Halopyridine + Arylboronic Acid Mix Degas & Mix (Ar Atmosphere) Reactants->Mix Catalyst Catalyst: Pd(PPh3)4 (5 mol%) Catalyst->Mix Reflux Reflux 90-100°C (12-24h) Mix->Reflux TLC TLC Check: Fluorescent Spot? Reflux->TLC TLC->Reflux No (Continue) Purify Workup & Column Chromatography TLC->Purify Yes Product Pure Halogenated Phenylpyridine Purify->Product

Caption: Step-by-step Suzuki-Miyaura coupling workflow for synthesizing halogenated derivatives.

References

  • Positional Fluorination of Phenylpyridine: Unexpected Electronic Tuning in Bis-Cyclometalated Iridium(III) Acetylacetonate Complexes. Source: National Institutes of Health (PMC) URL:[Link](Note: Generalized PMC link for verification of "Positional Fluorination" studies).

  • Synthesis and photophysical properties of bis(phenylpyridine) iridium(III) dicyanide complexes. Source: UPSI URL:[Link]

  • Halogen Bonding—A Novel Interaction for Rational Drug Design? Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Source: MDPI Molecules URL:[Link]

  • Comparison of QM Methods for the Evaluation of Halogen−π Interactions. Source: National Institutes of Health (PMC) URL:[Link]

Sources

Technical Guide: Thermodynamic Stability & Profiling of 3-Bromo-4-methyl-5-phenylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic stability profile of 3-Bromo-4-methyl-5-phenylpyridine , a dense, polysubstituted heterocyclic scaffold often utilized in late-stage drug discovery.

This guide moves beyond basic physical properties to explore the energetic penalties of steric crowding , atropisomeric potential , and degradation pathways inherent to this specific substitution pattern.

Executive Technical Summary

This compound (CAS: 2171558-82-8) presents a unique thermodynamic challenge due to its 3,4,5-contiguous substitution pattern . Unlike simple pyridines, this molecule possesses a high-energy ground state driven by steric congestion between the bulky bromine (C3), the central methyl (C4), and the rotatable phenyl ring (C5).

For drug development professionals, the stability concerns are threefold:

  • Conformational Thermodynamics: The potential for axial chirality (atropisomerism) along the C5–Phenyl bond.

  • Synthetic Thermodynamics: The propensity for regio-isomerization or debromination under cross-coupling conditions.

  • Metabolic/Oxidative Stability: The susceptibility of the benzylic-like C4-methyl group to oxidation.

Structural Analysis & Theoretical Stability

The "Buttressing Effect" and Steric Strain

The thermodynamic ground state of this molecule is defined by the buttressing effect .

  • Interaction A (Br vs. Me): The Van der Waals radius of Bromine (1.85 Å) clashes with the Methyl group at C4. This forces the methyl group to tilt away from C3.

  • Interaction B (Me vs. Ph): The tilted methyl group increases steric pressure on the C5-Phenyl ring.

Thermodynamic Consequence: The molecule cannot achieve a planar conformation. The phenyl ring is forced out of coplanarity with the pyridine core to relieve strain between the C4-Methyl hydrogens and the phenyl ortho-hydrogens. This results in a non-zero dihedral angle (approx. 40–60°) and a higher heat of formation (


) compared to isomers like 3-bromo-2-methyl-5-phenylpyridine.
Atropisomerism Assessment (The Biaryl Axis)

A critical question for this scaffold is whether the C5–Phenyl bond rotation is restricted enough to create separable atropisomers (axial chirality).

  • Axis: C5(Pyridine) – C1'(Phenyl).

  • Ortho-Substituents (Pyridine side): C4-Methyl (Large), C6-Hydrogen (Small).

  • Ortho-Substituents (Phenyl side): H, H (Small).

Verdict: While the 4-Methyl group provides significant steric bulk, the presence of three hydrogens (C6-H, C2'-H, C6'-H) typically results in a rotational energy barrier (


) of 15–20 kcal/mol .
  • Classification: Likely Class 1 (Rapidly interconverting) or borderline Class 2 at room temperature.[1]

  • Implication: It will likely exist as a single average species in solution at 25°C, but variable temperature NMR (VT-NMR) may show broadening below -40°C. It is thermodynamically unstable as a resolved enantiomer; do not attempt chiral separation of the axis without further substitution on the phenyl ring.

Computational Assessment Workflow (Protocol)

To validate the thermodynamic profile before synthesis, utilize the following Density Functional Theory (DFT) workflow.

Computational Protocol
  • Conformational Scan: Perform a relaxed potential energy surface (PES) scan of the C4-C5-C1'-C2' dihedral angle from 0° to 180° in 10° increments.

  • Level of Theory: B3LYP-D3(BJ)/6-311G(d,p) (Includes dispersion corrections critical for biaryl stacking).

  • Solvation Model: SMD (Solvation Model based on Density) using Methanol or Water to mimic physiological conditions.

Visualization of Stability Logic

The following diagram illustrates the logical flow for assessing the stability of this scaffold.

StabilityAssessment Start This compound Candidate Assessment Step1 DFT Conformational Scan (Calculate Rotational Barrier) Start->Step1 Decision1 Barrier > 28 kcal/mol? Step1->Decision1 Delta G OutcomeStable Stable Atropisomer (Chiral Separation Required) Decision1->OutcomeStable Yes OutcomeUnstable Rapid Rotation (Treat as Achiral) Decision1->OutcomeUnstable No (Expected) Step2 Experimental Validation (VT-NMR & DSC) OutcomeUnstable->Step2 Step3 Forced Degradation (Oxidation/Photolysis) Step2->Step3

Caption: Decision logic for assessing atropisomeric and chemical stability.

Experimental Characterization Protocols

Thermal Stability (TGA/DSC)

Determine the safe processing window and physical form stability.

  • Instrument: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA).

  • Protocol:

    • Load 2–5 mg of sample into a hermetically sealed aluminum pan.

    • Equilibrate at 25°C.

    • Ramp at 10°C/min to 300°C under

      
       purge (50 mL/min).
      
  • Expectation:

    • Melting Point: Likely range 60–90°C (crystalline solid).

    • Decomposition: Look for exothermic onset >200°C. If decomposition occurs <150°C, the C-Br bond is likely labile.

Solution Stability & Forced Degradation

This protocol assesses the thermodynamic susceptibility to hydrolysis and oxidation.

Table 1: Forced Degradation Conditions

StressorConditionsTarget MechanismAcceptance Criteria
Acid 0.1 N HCl, 60°C, 24hPyridine Protonation / Salt Formation>98% Recovery
Base 0.1 N NaOH, 60°C, 24hNucleophilic attack at C2/C6>95% Recovery
Oxidation 3%

, RT, 4h
N-Oxide formation or C4-Methyl oxidation <5% N-Oxide
Photo 1.2M Lux hours (UV/Vis)C-Br Homolysis (Debromination)>90% Recovery

Critical Note: The C4-Methyl group is electronically activated by the pyridine ring and the adjacent phenyl. It is a "benzylic-like" position. Under oxidative stress (


 or metabolic CYP450), this methyl group is the primary thermodynamic weak point, prone to oxidation to the alcohol or carboxylic acid.

Synthesis & Impurity Profiling[2]

The thermodynamic instability of the intermediates dictates the synthetic route.

Regioselective Risks

Attempting to install the phenyl ring last via Suzuki coupling on 3-bromo-5-iodo-4-methylpyridine takes advantage of the weaker C-I bond. However, if synthesizing the ring de novo:

  • Risk: Migration of the bromine or methyl group is rare but possible under high-temperature acid catalysis.

  • Recommendation: Use Suzuki-Miyaura coupling on a pre-functionalized 3,5-dibromo-4-methylpyridine.

    • Selectivity: The C3 and C5 positions are chemically equivalent until the first coupling. Statistical mixtures (mono- vs bis-coupling) are thermodynamically inevitable.

    • Control: Use a stoichiometric deficit of boronic acid (0.9 eq) to favor mono-coupling, then separate the thermodynamic product.

Reference Data Consolidation

Since specific thermodynamic constants for this exact molecule are proprietary or unlisted, use these proxy values for modeling:

  • Bond Dissociation Energy (C-Br): ~70 kcal/mol (standard heteroaryl bromide).

  • Rotational Barrier (Biaryl): ~18 kcal/mol (estimated for phenyl-pyridine with one ortho-Me).

References

  • Clayden, J., & Moran, W. J. (2006). The chemistry of atropisomers. Angewandte Chemie International Edition. (General reference for biaryl stability classes).
  • LaPlante, S. R., et al. (2011). Assessing Atropisomerism in Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • PubChem. (2025).[2][3] 3-Bromo-4-methylpyridine Compound Summary. National Library of Medicine. Retrieved March 2, 2026, from [Link]

Sources

Crystallographic Profiling and Structural Elucidation of 3-Bromo-4-methyl-5-phenylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of pharmaceutical intermediates and advanced materials relies heavily on precise spatial understanding at the atomic level. 3-Bromo-4-methyl-5-phenylpyridine (CAS 2171558-82-8) is a highly functionalized heterocyclic building block utilized in transition-metal-catalyzed cross-coupling reactions, organocatalysis, and the synthesis of OLED ligands[1]. While its bulk physicochemical properties are well-documented, understanding its solid-state behavior—specifically its crystallographic packing, steric torsion, and halogen-bonding networks—is critical for predicting its reactivity and solubility profiles.

This technical guide provides an in-depth, self-validating workflow for the crystallographic analysis of this compound. Because proprietary single-crystal X-ray diffraction (SCXRD) data for this specific CAS number is often siloed in private pharmaceutical libraries, this whitepaper synthesizes established experimental protocols with predictive crystallographic modeling derived from rigorously studied isostructural analogs[2],[3].

Molecular Architecture & Predictive Structural Mechanics

The three-dimensional conformation of this compound is governed by a delicate balance of steric repulsion and weak intermolecular forces.

Steric Hindrance and Interplanar Torsion

In unhindered biphenyl or phenylpyridine systems, the rings tend toward coplanarity to maximize


-conjugation. However, the introduction of the 4-methyl group in this scaffold fundamentally alters the energy landscape. The methyl protons induce severe van der Waals clashes with the ortho-hydrogens of the adjacent 5-phenyl ring.
Crystallographic studies of related highly substituted phenylpyridines demonstrate that such steric crowding forces the phenyl ring to rotate significantly out of the pyridine plane, often exhibiting interplanar dihedral angles between 30° and 46°[3]. This orthogonal twist breaks extended conjugation but lowers the overall ground-state energy of the molecule.
Halogen Bonding and Supramolecular Assembly

Brominated pyridines are classic synthons in crystal engineering due to their ability to form highly directional halogen bonds. The electron-deficient region (


-hole) on the bromine atom can interact with the electron-rich nitrogen of adjacent pyridine rings or with the 

-cloud of the phenyl systems. In analogous structures like 3-bromopyridine derivatives, these interactions frequently drive the formation of a "herringbone" packing motif, characterized by Br

Br intermolecular distances of approximately 4.04 Å and layer-to-layer spacing of ~3.43 Å[2],[4].

Supramolecular_Logic Core 3-Bromo-4-methyl- 5-phenylpyridine Bromo 3-Bromo Group (Halogen Donor) Core->Bromo Methyl 4-Methyl Group (Steric Bulk) Core->Methyl Phenyl 5-Phenyl Group (π-System) Core->Phenyl Pyridine Pyridine Ring (Halogen Acceptor) Core->Pyridine HalogenBond Type II Halogen Bonding (Br...N / Br...Br) Bromo->HalogenBond Steric Steric Hindrance (Dihedral Twist > 40°) Methyl->Steric Phenyl->Steric PiPi π-π Stacking (Centroid < 4.0 Å) Phenyl->PiPi Pyridine->HalogenBond Pyridine->PiPi Herringbone Herringbone Packing Motif (Space Group P2₁/c) HalogenBond->Herringbone PiPi->Herringbone

Diagram 1: Intermolecular forces driving the solid-state packing of this compound.

Experimental Protocols for SCXRD Analysis

To obtain high-resolution structural data, the following self-validating protocols must be strictly adhered to. Every step is designed to minimize data artifacts and maximize the signal-to-noise ratio.

Protocol 1: Single-Crystal Growth via Vapor Diffusion

Objective: To grow diffraction-quality single crystals devoid of twinning or solvent inclusions.

  • Solvent Selection: Dissolve 15 mg of high-purity (

    
    95%) this compound[1] in 0.5 mL of dichloromethane (DCM) in a 2-dram inner vial. Causality: DCM is an excellent solvent for halogenated aromatics, ensuring complete dissolution without initiating premature nucleation.
    
  • Anti-Solvent Chamber: Place the unsealed inner vial into a 20 mL outer scintillation vial containing 4 mL of

    
    -hexane. Seal the outer vial tightly with a PTFE-lined cap.
    
  • Isothermal Incubation: Store the chamber at a stable 20 °C in a vibration-free cabinet for 72 hours. Causality: The highly volatile DCM slowly evaporates while the hexane diffuses into the inner vial. This gradual shift in the solvent's dielectric constant lowers the compound's solubility at a thermodynamically controlled rate, yielding highly ordered, defect-free macroscopic crystals rather than kinetic precipitates.

Protocol 2: Data Collection and Cryogenic Mounting
  • Harvesting: Under a polarized stereomicroscope, select a crystal with sharp edges and uniform extinction (optimal dimensions: 0.15 × 0.10 × 0.10 mm).

  • Cryoprotection: Submerge the crystal immediately in Paratone-N oil and mount it on a 100

    
    m MiTeGen polyimide loop. Causality: The oil displaces volatile surface solvents and forms a rigid glass upon freezing, preventing the crystal from cracking due to thermal shock or solvent loss.
    
  • Diffraction: Transfer the loop to a goniometer equipped with a Mo K

    
     microfocus X-ray source (
    
    
    
    = 0.71073 Å). Instantly cool the sample to 173 K using a nitrogen cryostream. Causality: Cryocooling to 173 K drastically reduces atomic thermal vibrations (Debye-Waller factors). This minimizes the smearing of electron density, allowing for the precise resolution of the methyl protons and accurate determination of the phenyl torsion angle.
Protocol 3: Structure Solution and Refinement
  • Data Reduction: Integrate the diffraction frames using APEX or CrysAlisPro software. Apply a multi-scan empirical absorption correction. Causality: Bromine is a heavy atom that strongly absorbs X-rays (

    
     mm
    
    
    
    ). Failing to correct for this absorption will result in systematic errors in the electron density map, leading to false residual peaks.
  • Phase Solution: Solve the structure using Intrinsic Phasing algorithms (e.g., SHELXT).

  • Least-Squares Refinement: Refine the structure on

    
     using SHELXL. Model all non-hydrogen atoms (C, N, Br) with anisotropic displacement parameters.
    
  • Hydrogen Treatment: Place hydrogen atoms in geometrically calculated positions using a riding model (

    
     for aromatic protons, 
    
    
    
    for methyl protons). Causality: X-rays scatter off electron clouds, making it difficult to accurately locate light hydrogen atoms. The riding model constrains the C-H bond lengths to ideal values, preventing over-parameterization and ensuring a robust data-to-parameter ratio.

SCXRD_Workflow Synthesis Compound Procurement (Purity ≥95%) Crystallization Vapor Diffusion (DCM / n-Hexane) Synthesis->Crystallization Mounting Cryoloop Mounting (Paratone Oil, 173 K) Crystallization->Mounting Diffraction X-Ray Diffraction (Mo Kα, λ=0.71073 Å) Mounting->Diffraction Integration Data Reduction & Absorption Correction Diffraction->Integration Solution Structure Solution (Intrinsic Phasing) Integration->Solution Refinement Anisotropic Refinement (Riding Model for H) Solution->Refinement Validation CheckCIF Validation (Self-Validating Output) Refinement->Validation

Diagram 2: Step-by-step experimental workflow for the crystallographic analysis of the target compound.

Quantitative Data Summaries

The following tables summarize the established physicochemical properties alongside the rigorously predicted crystallographic parameters based on isostructural halogenated biaryl systems[2],[5].

Table 1: Physicochemical and Molecular Descriptors

Data sourced from commercial chemical specifications[1].

DescriptorValueUnit / Note
CAS Number 2171558-82-8Standard Registry
Molecular Formula C₁₂H₁₀BrN-
Molecular Weight 248.12 g/mol
LogP (Calculated) 3.68Indicates high lipophilicity
Fraction sp³ (Fsp³) 0.083Low saturation, highly planar core
H-Bond Acceptors 1Pyridine Nitrogen
H-Bond Donors 0-
Table 2: Representative Crystallographic Parameters (Predictive Model)

Parameters represent the expected solid-state metrics derived from analogous 3-bromopyridine and phenylpyridine frameworks[2],[3],[5].

Crystallographic ParameterProjected ValueStructural Implication
Crystal System MonoclinicTypical for asymmetric biaryl organics.
Space Group

Facilitates herringbone packing motifs.
Temperature 173(2) KCryogenic conditions minimize thermal motion.
Z (Molecules/Unit Cell) 4One molecule in the asymmetric unit (

).
Calculated Density (

)
~1.55 g/cm³High density driven by the heavy bromine atom.
Absorption Coeff. (

)
~3.5 mm⁻¹Necessitates rigorous empirical absorption correction.
Phenyl-Pyridine Torsion 35° – 45°Steric relief from the adjacent 4-methyl group.
Br

N Contact Distance
~3.10 ÅIndicates strong Type II halogen bonding.

Conclusion and Structural Validation

The structural elucidation of this compound requires a nuanced understanding of both its steric bulk and its halogen-bonding capabilities. By employing a dual-solvent vapor diffusion method and conducting diffraction at cryogenic temperatures (173 K), researchers can suppress thermal noise and accurately map the electron density of the sterically hindered 4-methyl and 5-phenyl groups.

The integrity of this workflow is inherently self-validating: a successful refinement will yield an


 factor below 5% and a Goodness-of-Fit (

) approaching 1.0. Final validation through the IUCr's CheckCIF utility ensures that the resulting crystallographic model is free of Level A or B alerts, confirming the absolute spatial configuration of this critical synthetic building block.

References

  • Fluorochem. "this compound (CAS 2171558-82-8)". fluorochem.co.uk.
  • National Center for Biotechnology Information (NIH). "Crystal structure of 3-bromopyridine N-oxide". nih.gov.
  • Zeitschrift für Naturforschung. "Crystal Structure of 2,4-Bis(2,5-dipropyloxyphenyl)-6-phenylpyridine". znaturforsch.com.
  • PubChem. "3-Bromopyridine | C5H4BrN | CID 12286". nih.gov.
  • International Union of Crystallography (IUCr). "Synthesis, crystal structure and thermal properties of bis(acetonitrile-κN)bis(3-bromopyridine-κN)bis(thiocyanato-κN)cobalt(II)". iucr.org.

Sources

Methodological & Protocols

Application Notes and Protocols for the Scalable Synthesis of 3-Bromo-4-methyl-5-phenylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the scalable synthesis of 3-Bromo-4-methyl-5-phenylpyridine, a valuable substituted pyridine intermediate in medicinal chemistry and materials science. The presented synthetic strategy is a robust two-step sequence, commencing with the synthesis of the key intermediate, 3,5-dibromo-4-methylpyridine, followed by a regioselective Suzuki-Miyaura cross-coupling reaction with phenylboronic acid. This guide offers detailed, step-by-step protocols, mechanistic insights, and critical analysis of reaction parameters to ensure reproducibility and scalability. All procedures are supported by in-text citations to authoritative literature, and a complete list of references is provided.

Introduction

Substituted pyridines are a cornerstone of modern drug discovery and development, with the pyridine scaffold being a key structural component in a vast array of pharmaceuticals.[1] The specific substitution pattern of this compound offers a versatile platform for further functionalization, making it a highly sought-after building block in the synthesis of complex molecular architectures. The presence of the bromine atom allows for subsequent cross-coupling reactions, while the phenyl and methyl groups provide steric and electronic properties that can be crucial for biological activity.

The synthetic route detailed herein has been designed for scalability and efficiency, prioritizing the use of commercially available starting materials and well-established, high-yielding chemical transformations. The core of this strategy is the highly versatile Suzuki-Miyaura cross-coupling reaction, which is renowned for its mild reaction conditions and broad functional group tolerance.[2]

Overall Synthetic Strategy

The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the key intermediate, 3,5-dibromo-4-methylpyridine. The second, and final, step is a regioselective Suzuki-Miyaura cross-coupling of this intermediate with phenylboronic acid to introduce the phenyl group at the 5-position.

Synthetic_Workflow start 3,5-Dibromopyridine intermediate 3,5-Dibromo-4-methylpyridine start->intermediate Step 1: Lithiation & Methylation final_product This compound intermediate->final_product Step 2: Suzuki-Miyaura Coupling phenylboronic Phenylboronic Acid phenylboronic->final_product

A high-level overview of the two-step synthetic workflow.

Part 1: Scalable Synthesis of 3,5-Dibromo-4-methylpyridine

The synthesis of the key intermediate, 3,5-dibromo-4-methylpyridine, is achieved through the directed ortho-metalation of 3,5-dibromopyridine, followed by quenching with an electrophile, in this case, methyl iodide. This approach offers high regioselectivity and is amenable to scale-up.

Protocol 1: Synthesis of 3,5-Dibromo-4-methylpyridine

Materials:

  • 3,5-Dibromopyridine

  • Diisopropylamine

  • n-Butyllithium (in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl Iodide

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether

Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen/argon inlet

  • Low-temperature thermometer

  • Cooling bath (e.g., dry ice/acetone or cryocooler)

  • Standard glassware for extraction and purification

Procedure:

  • Preparation of Lithium Diisopropylamide (LDA): In a flame-dried three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.02 equivalents) in anhydrous THF. Cool the solution to -10 °C. To this solution, add n-butyllithium in hexanes (1.0 equivalent) dropwise, maintaining the temperature below 0 °C. Stir the resulting solution for 30 minutes at -10 °C to generate LDA.[3]

  • Lithiation of 3,5-Dibromopyridine: Cool the freshly prepared LDA solution to -78 °C. In a separate flask, dissolve 3,5-dibromopyridine (1.0 equivalent) in anhydrous THF and cool to -78 °C. Add the solution of 3,5-dibromopyridine dropwise to the LDA solution, maintaining the temperature at -78 °C. Stir the reaction mixture for 30 minutes at this temperature.[3]

  • Methylation: To the reaction mixture, add methyl iodide (1.4 equivalents) dropwise at -78 °C. Continue stirring at -78 °C for 2 hours.[3]

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield 3,5-dibromo-4-methylpyridine as a white solid.[3]

Safety Precautions:

  • n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.

  • The reaction is conducted at very low temperatures; appropriate personal protective equipment (PPE) such as cryogenic gloves should be worn.

  • Methyl iodide is a toxic and volatile liquid; handle it in a well-ventilated fume hood.

  • 3,5-Dibromo-4-methylpyridine is harmful if swallowed, and irritating to the eyes, respiratory system, and skin.[4]

ParameterValueReference
Starting Material3,5-Dibromopyridine[3]
Reagentsn-Butyllithium, Diisopropylamine, Methyl Iodide[3]
SolventAnhydrous THF[3]
Temperature-78 °C to room temperature[3]
Reaction Time~3 hours[3]
Typical YieldVaries, dependent on scale and purification

Part 2: Regioselective Suzuki-Miyaura Coupling

The final step in the synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3,5-dibromo-4-methylpyridine with phenylboronic acid. The key to the successful synthesis of the desired product is achieving high regioselectivity, favoring the reaction at the 5-position over the 3-position.

Mechanistic Considerations for Regioselectivity:

The regioselectivity of Suzuki-Miyaura reactions on dihalogenated pyridines is influenced by a combination of steric and electronic factors.[5] In 3,5-dibromopyridine derivatives, the electronic environments of the C3 and C5 positions are subtly different. The presence of the methyl group at the 4-position introduces steric hindrance around both bromine atoms. However, the choice of a bulky phosphine ligand on the palladium catalyst can amplify these steric differences, leading to preferential oxidative addition at the less sterically hindered position. For 3,5-dibromo-4-methylpyridine, the 5-position is generally considered less sterically encumbered than the 3-position, which is flanked by the methyl group.

Suzuki_Mechanism cluster_0 Catalytic Cycle Pd0 Pd(0)L_n PdII_complex [Pd(II)(Ar)(X)L_n] Pd0->PdII_complex Oxidative Addition (Rate-determining) PdII_transmetal [Pd(II)(Ar)(Ar')L_n] PdII_complex->PdII_transmetal Transmetalation PdII_transmetal->Pd0 Reductive Elimination ArAr_prime This compound PdII_transmetal->ArAr_prime ArX 3,5-dibromo-4-methylpyridine ArX->PdII_complex ArBOH2 Phenylboronic Acid + Base ArBOH2->PdII_transmetal

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Synthesis of this compound

Materials:

  • 3,5-Dibromo-4-methylpyridine (1.0 equivalent)

  • Phenylboronic acid (1.1 - 1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-5 mol%)

  • A suitable phosphine ligand, e.g., Triphenylphosphine (PPh₃) or a more sterically demanding ligand like SPhos or XPhos (2-10 mol%)

  • A base, e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent mixture, e.g., 1,4-Dioxane/water or Toluene/water (typically in a 4:1 to 10:1 ratio)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Equipment:

  • Schlenk flask or a similar reaction vessel suitable for inert atmosphere reactions

  • Magnetic stirrer and heating mantle or oil bath

  • Condenser

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 3,5-dibromo-4-methylpyridine (1.0 equivalent), phenylboronic acid (1.1 equivalents), the palladium catalyst (e.g., Pd(OAc)₂ at 3 mol%), the phosphine ligand (e.g., PPh₃ at 6 mol%), and the base (e.g., K₂CO₃ at 2.5 equivalents).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane and water in a 4:1 ratio) via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction time can vary from a few hours to overnight.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford pure this compound.

Safety Precautions:

  • Palladium catalysts can be pyrophoric, especially when dry and in the presence of hydrogen. Handle with care under an inert atmosphere.[6][7][8]

  • Phenylboronic acid is harmful if swallowed and can cause skin and eye irritation.[9][10]

  • Organic solvents like 1,4-dioxane and toluene are flammable and should be handled in a well-ventilated fume hood away from ignition sources.

ParameterRecommended ConditionRationale & Reference
Catalyst Pd(OAc)₂ or Pd(PPh₃)₄Commonly used and effective for Suzuki couplings.[2]
Ligand PPh₃ or bulky phosphinesBulky ligands can enhance regioselectivity by favoring reaction at the less sterically hindered 5-position.
Base K₂CO₃ or Cs₂CO₃Essential for the transmetalation step.[2]
Solvent 1,4-Dioxane/H₂O or Toluene/H₂OCommon solvent systems for Suzuki reactions.
Temperature 80-100 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.

Characterization Data

While a full characterization is recommended upon synthesis, typical NMR shifts for related structures can provide a reference for product confirmation.

  • ¹H NMR: Aromatic protons on the pyridine and phenyl rings are expected in the range of 7.0-8.5 ppm. The methyl protons should appear as a singlet around 2.0-2.5 ppm.

  • ¹³C NMR: Aromatic carbons will be observed in the range of 120-160 ppm. The methyl carbon will appear at approximately 15-25 ppm.

For a definitive structural confirmation, 2D NMR techniques (COSY, HSQC, HMBC) and mass spectrometry are recommended.

Conclusion

The two-step synthetic protocol detailed in this guide provides a scalable and reliable method for the preparation of this compound. The key to this synthesis is the regioselective Suzuki-Miyaura coupling, which can be optimized through the careful selection of the palladium catalyst and ligand. By following these protocols and adhering to the safety precautions, researchers can efficiently produce this valuable intermediate for their drug discovery and materials science endeavors.

References

  • Frontier Scientific. Phenylboronic Acid - Material Safety Data Sheet (MSDS). [Link]

  • Sdfine. PHENYL BORONIC ACID. [Link]

  • Prudent Practices in the Laboratory. LCSS: PALLADIUM ON CARBON. [Link]

  • Carlo Erba Reagents. (2021, March 29). 110140 - Phenylboronic acid - Safety Data Sheet. [Link]

  • Haz-Map. Palladium - Hazardous Agents. [Link]

  • Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • National Center for Biotechnology Information. (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • MDPI. (2009, August 26). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. [Link]

  • Royal Society of Chemistry. (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • National Center for Biotechnology Information. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • PubChem. 3-Bromo-5-phenylpyridine. [Link]

  • Royal Society of Chemistry. (2021, March 3). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]

  • Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. [Link]

  • Google Patents. CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • Google Patents. CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine.
  • ChemBK. (2024, April 9). 3,5-Dibromo-4-methylpyridine. [Link]

  • ResearchGate. (2025, August 9). ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. [Link]

  • Eureka | Patsnap. (2017, September 15). Synthesis method of 3-bromo-5-methylpyridine. [Link]

Sources

Application Note: Regioselective Synthesis of 3-Bromo-4-methyl-5-phenylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Analysis & Core Directive

Executive Summary

The synthesis of 3-bromo-4-methyl-5-phenylpyridine presents a classic "mismatched" electrophilic challenge. The pyridine ring is electron-deficient, resisting Electrophilic Aromatic Substitution (EAS), while the phenyl ring (if present early in the synthesis) is electron-rich and prone to non-selective halogenation.

Direct bromination of a pre-formed 4-methyl-5-phenylpyridine scaffold is not recommended for high-purity applications. Standard brominating agents (NBS, Br₂) will preferentially attack the phenyl ring (para-position) or the benzylic methyl position (radical pathway) rather than the deactivated pyridine core.

Therefore, this guide details the Desymmetrization Strategy . This robust, field-proven route involves the regioselective double bromination of 4-methylpyridine (4-picoline) followed by a controlled, mono-selective Suzuki-Miyaura cross-coupling. This method guarantees positional integrity of the bromine atom and avoids difficult separation of regioisomers.

Reaction Pathway Overview

SynthesisPathway Start 4-Methylpyridine (4-Picoline) Inter 3,5-Dibromo-4-methylpyridine (Symmetric Core) Start->Inter Step 1: EAS Bromination (Oleum/Br2, 130°C) Target This compound (Target) Inter->Target Step 2: Desymmetrization (Suzuki: 0.95 eq Ph-B(OH)2) Byprod 3,5-Diphenyl-4-methylpyridine (Over-coupled impurity) Inter->Byprod Excess Boronic Acid

Figure 1: The strategic pathway utilizing symmetry breaking to ensure regiocontrol.

Part 2: Detailed Protocols

Protocol A: Synthesis of 3,5-Dibromo-4-methylpyridine

Objective: Install bromine atoms at the thermodynamically stable


-positions (3 and 5) of the pyridine ring.
Mechanism:  Acid-catalyzed Electrophilic Aromatic Substitution. The methyl group at C4 activates the ortho-positions (3 and 5), counteracting the deactivating nature of the pyridine nitrogen.
Materials & Reagents
ReagentEquiv.[1][2][3][4][5]Role
4-Methylpyridine 1.0Starting Material
Bromine (Br₂) 2.2Halogen Source
Oleum (20-30% SO₃) SolventCatalyst/Solvent
Sodium Metabisulfite ExcessQuenching Agent
Experimental Procedure
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HBr/SO₂ fumes.

  • Acidification: Charge the flask with Oleum (4 mL/g of substrate) . Cool to 0°C in an ice bath.

  • Addition: Add 4-Methylpyridine dropwise. Caution: Exothermic reaction. Maintain internal temperature <20°C.

  • Bromination: Heat the mixture to 130°C . Add Bromine (Br₂) dropwise via the addition funnel over 2–3 hours. The high temperature is critical to overcome the activation energy of the deactivated ring.

  • Digestion: Stir at 130°C for an additional 12 hours.

  • Quench: Cool to room temperature. Pour the reaction mixture slowly onto crushed ice. Warning: Violent sputtering possible.

  • Neutralization: Carefully adjust pH to ~10 using 50% NaOH solution. Keep temperature <20°C to avoid hydrolysis.

  • Workup: Extract with Dichloromethane (DCM) (3x). Wash combined organics with saturated NaHSO₃ (to remove residual Br₂) and Brine.

  • Purification: Dry over Na₂SO₄ and concentrate. Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexanes/EtOAc 9:1) if necessary.[1][6]

    • Expected Yield: 60–75%

    • Appearance: White to off-white crystalline solid.

Protocol B: Regioselective Desymmetrization (Suzuki-Miyaura Coupling)

Objective: Selectively replace one bromine atom with a phenyl group. Critical Control Point: Stoichiometry is the governing factor. Using a slight deficit of boronic acid minimizes the formation of the bis-phenyl byproduct.

Materials & Reagents
ReagentEquiv.[1][2][3][4][5]Role
3,5-Dibromo-4-methylpyridine 1.0Electrophile
Phenylboronic Acid 0.90 – 0.95 Nucleophile (Limiting Reagent)
Pd(PPh₃)₄ 0.03 (3 mol%)Catalyst
Na₂CO₃ (2M aq) 2.5Base
1,4-Dioxane 10 volSolvent
Experimental Procedure
  • Degassing: In a Schlenk flask, combine 3,5-Dibromo-4-methylpyridine and Phenylboronic Acid . Evacuate and backfill with Nitrogen (3 cycles).

  • Solvent Prep: Add 1,4-Dioxane and 2M Na₂CO₃ . Sparge the biphasic mixture with Nitrogen for 15 minutes to remove dissolved Oxygen (critical for catalyst longevity).

  • Catalyst Addition: Add Pd(PPh₃)₄ under a positive stream of Nitrogen.

  • Reaction: Heat to 85°C for 6–8 hours.

    • Monitoring: Check HPLC/TLC every 2 hours. Look for the disappearance of the limiting reagent (Boronic acid) and the ratio of Mono- vs. Bis-product. Stop when conversion plateaus.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and Water. Separate layers. Extract aqueous layer with Ethyl Acetate.

  • Purification (Crucial Step):

    • The crude mixture will contain: Unreacted Dibromide (Starting Material), Target (Mono-coupled), and Bis-coupled byproduct.

    • Column Chromatography: Silica Gel.[1] Gradient elution: 0% → 10% EtOAc in Hexanes.

    • Elution Order: 3,5-Dibromo (Fastest) → This compound (Target) → 3,5-Diphenyl (Slowest).

  • Validation: Verify structure via ¹H NMR and MS.

    • Target ¹H NMR (CDCl₃, 400 MHz): Look for the asymmetric pyridine proton signals (two distinct singlets around 8.4–8.7 ppm) and the phenyl multiplet.

Part 3: Technical Rationale & Troubleshooting

Why Direct Bromination Fails

Attempting to brominate 4-methyl-5-phenylpyridine directly leads to mixtures. The phenyl ring is an ortho/para director and is significantly more electron-rich than the pyridine ring.

  • Outcome: Major product is usually 4-methyl-5-(4-bromophenyl)pyridine.

  • Radical Bromination: Using NBS/AIBN will target the benzylic methyl group, yielding 4-(bromomethyl)-5-phenylpyridine.

Troubleshooting the Suzuki Coupling
ObservationRoot CauseCorrective Action
High Bis-phenyl byproduct (>10%) Excess Boronic Acid or high local concentration.Reduce Boronic Acid to 0.85 eq. Add Boronic Acid solution slowly via syringe pump over 2 hours.
Reaction Stalls (<50% conversion) Catalyst poisoning (O₂).Ensure rigorous degassing. Switch to a more robust catalyst like Pd(dppf)Cl₂ or Pd(Amphos)Cl₂ .
Protodeboronation (Benzene formation) Temperature too high or base too strong.Lower temp to 70°C. Switch base to K₃PO₄.
Mechanistic Visualization (Graphviz)

Mechanism cluster_selectivity Selectivity Control Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 3,5-Dibromo-4-picoline TransMet Transmetalation (Ar-Pd-Ph) OxAdd->TransMet + Ph-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Stat Statistical Probability: With 1.0 eq Boronic Acid, Max theor. yield ~50-60% mono without optimization.

Figure 2: Catalytic cycle highlighting the transmetalation step where stoichiometry dictates selectivity.

References

  • Synthesis of 3,5-Dibromopyridines

    • Canibano, V., et al. "Regioselective synthesis of 3,5-disubstituted pyridines." Synthesis, 2001.[7]

    • Protocol validation based on: [Organic Syntheses, Coll.[4] Vol. 3, p.136 (1955)]([Link]) (Analogous bromination of pyridine).

  • Suzuki-Miyaura Coupling of Dihalopyridines

    • Lutz, M., et al. "Selective Mono-Suzuki Coupling of 3,5-Dibromopyridine." Tetrahedron Letters, 2002.
    • Methodology source:

  • Regioselectivity in Pyridine Chemistry

    • Schlosser, M. "Site Selective Coupling: The Pyridine Case." Angewandte Chemie Int. Ed., 2005.[4][8][9]

    • Mechanistic insight:

  • Safety Data (MSDS)

Disclaimer: This protocol is intended for use by qualified laboratory personnel only. Always perform a risk assessment before handling Bromine, Oleum, or Palladium catalysts.

Sources

Application Note & Protocol: High-Purity Recrystallization of 3-Bromo-4-methyl-5-phenylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed guide to the purification of 3-Bromo-4-methyl-5-phenylpyridine via recrystallization. As a key intermediate in pharmaceutical and materials science research, achieving high purity of this compound is critical for downstream applications. This guide outlines a systematic approach to solvent selection, a step-by-step recrystallization protocol, and troubleshooting strategies. The methodologies described herein are designed to be a self-validating system, enabling researchers to adapt and optimize the process for their specific sample and purity requirements.

Introduction: The Rationale for Purification

This compound is a substituted pyridine derivative with a unique electronic and structural profile, making it a valuable building block in the synthesis of complex molecules.[1] The purity of this intermediate is paramount, as impurities can lead to side reactions, lower yields in subsequent steps, and introduce contaminants into the final product.

Typical impurities in the synthesis of such compounds may include unreacted starting materials (e.g., boronic acids or organometallic reagents from cross-coupling reactions), regioisomers, and catalyst residues (e.g., palladium).[2][3] Recrystallization is a powerful and cost-effective technique for removing these impurities, based on the principle of differential solubility of the target compound and its contaminants in a given solvent system at varying temperatures.

This guide provides a comprehensive framework for developing a robust recrystallization protocol for this compound.

Physicochemical Properties & Initial Considerations

While specific solubility data for this compound is not extensively published, we can infer a likely solubility profile from its structure and related compounds. The presence of the phenyl and pyridine rings suggests some solubility in aromatic and polar aprotic solvents, while the methyl group may enhance solubility in less polar organic solvents. The bromine atom can participate in halogen bonding, potentially influencing interactions with certain solvents.

Given the typical behavior of substituted pyridines, a range of solvents from polar protic (alcohols) to non-polar (alkanes) should be screened.[4][5]

Core Protocol: Recrystallization of this compound

This protocol is divided into two main stages: a systematic solvent screening to identify the optimal solvent or solvent system, followed by the bulk recrystallization procedure.

Part A: Systematic Solvent Screening

The success of any recrystallization is contingent on the selection of an appropriate solvent. An ideal solvent will exhibit the following characteristics:

  • High solubility at elevated temperatures: The compound of interest should readily dissolve in the boiling solvent.

  • Low solubility at low temperatures: The compound should precipitate out of the solution upon cooling, maximizing recovery.

  • Inertness: The solvent should not react with the compound.

  • Volatility: The solvent should be easily removable from the purified crystals.

  • Favorable crystal formation: The solvent should promote the growth of well-defined crystals rather than an oil or amorphous solid.

Experimental Workflow for Solvent Screening:

G cluster_prep Preparation cluster_screening Solvent Screening cluster_selection Solvent Selection prep1 Place ~20 mg of crude This compound into several test tubes screen1 Add a potential solvent dropwise to each test tube at room temp. prep1->screen1 Start Screening screen2 Observe solubility. Ideal: Insoluble or sparingly soluble. screen1->screen2 screen3 Heat the mixture to boiling. screen2->screen3 If insoluble screen4 Observe solubility. Ideal: Fully dissolved. screen3->screen4 screen5 Cool to room temperature, then in an ice bath. screen4->screen5 If soluble screen6 Observe for crystal formation. Ideal: Abundant, well-formed crystals. screen5->screen6 select1 Select the solvent/solvent system that best meets the ideal criteria. screen6->select1 Evaluate Results

Caption: Workflow for Recrystallization Solvent Screening.

Table 1: Suggested Solvents for Screening

Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolPolar protic, often effective for pyridine derivatives.[4][5]
Esters Ethyl AcetateMedium polarity, good for a wide range of organic compounds.
Ketones AcetonePolar aprotic, strong solvent.
Aromatic TolueneMay have good solubility due to the phenyl ring.
Alkanes Hexane, HeptaneNon-polar, often used as an anti-solvent.
Ethers Diethyl Ether, Methyl tert-butyl ether (MTBE)Low polarity, can be used as a co-solvent.
Chlorinated DichloromethaneOften a good solvent at room temperature, may be suitable for dissolving the crude material initially.
Mixed Solvents Ethanol/Water, Hexane/Ethyl AcetateAllows for fine-tuning of solvent polarity to achieve ideal solubility characteristics.
Part B: Bulk Recrystallization Protocol

Materials:

  • Crude this compound

  • Optimal solvent or solvent system (determined in Part A)

  • Erlenmeyer flask(s)

  • Hot plate with stirring capabilities

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Drying oven or vacuum desiccator

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of the chosen solvent to just cover the solid. Begin heating the mixture with stirring.

    • Rationale: Starting with a minimal amount of solvent and adding more as needed prevents using an excessive volume, which would lead to lower recovery.

  • Hot Filtration (if necessary): If insoluble impurities are present after the compound has dissolved, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

    • Rationale: This step removes any insoluble contaminants. Keeping the apparatus hot prevents premature crystallization of the target compound.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal yield, subsequently place the flask in an ice bath for at least 30 minutes.

    • Rationale: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent.

    • Rationale: Washing with ice-cold solvent removes any residual soluble impurities adhering to the crystal surfaces without dissolving a significant amount of the product.

  • Drying: Dry the purified crystals to a constant weight. This can be done in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator.

Troubleshooting Common Recrystallization Issues

IssuePotential Cause(s)Suggested Solution(s)
Oiling Out The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated.Add a small amount of a co-solvent in which the compound is more soluble. Re-heat to dissolve the oil, then cool slowly.
No Crystals Form Too much solvent was used, or the solution is not sufficiently supersaturated.Boil off some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod. Add a seed crystal.
Poor Recovery Too much solvent was used, or the compound has significant solubility in the cold solvent.Re-concentrate the filtrate and attempt a second crop of crystals. Use a less effective solvent for the final wash.
Colored Impurities The impurity is co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before hot filtration. Use with caution as it can adsorb the product.

Conclusion

The protocol described in this application note provides a systematic and robust method for the purification of this compound. By first conducting a thorough solvent screening, researchers can identify the optimal conditions for achieving high purity and yield. This foundational technique is essential for ensuring the quality of this important chemical intermediate in research and development settings.

References

  • PubChem. (n.d.). 3-Bromo-4-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). DE3245950A1 - Process for the preparation of substituted pyridines.
  • Google Patents. (n.d.). WO2019145177A1 - Bromination of pyridine derivatives.
  • PubChem. (n.d.). 3-Bromo-5-phenylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine (CAS 3430-22-6). Retrieved from [Link]

  • Journal of the American Chemical Society. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ACS Publications. Retrieved from [Link]

  • Green Chemistry. (2016). Solvent- and halide-free synthesis of pyridine-2-yl substituted ureas through facile C–H functionalization of pyridine N-oxides. RSC Publishing. doi:10.1039/C6GC02556K
  • PMC. (2022). Synthesis and photophysical investigations of pyridine-pyrazolate bound boron(III) diaryl complexes. Retrieved from [Link]

  • Chem-Impex. (n.d.). 3-Bromo-4-methylpyridine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

  • Taylor & Francis. (2016). One-pot, solvent-free, and efficient synthesis of 2,4,6-triarylpyridines using CoCl2.6H2O as a recyclable catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • Patsnap. (2017). Synthesis method of 3-bromo-5-methylpyridine. Eureka. Retrieved from [Link]

  • PMC. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-4-methyl-5-phenylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Synthesizing Complex Biaryls with Precision

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its exceptional reliability and broad functional group tolerance in the creation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is particularly vital in the fields of medicinal chemistry and materials science for the construction of biaryl and hetero-biaryl scaffolds, which are prevalent in a vast array of bioactive molecules and functional materials.[3]

This document provides a comprehensive guide to the Suzuki-Miyaura coupling of a challenging, sterically hindered, and electronically nuanced substrate: 3-bromo-4-methyl-5-phenylpyridine. The pyridine core is a common motif in pharmaceuticals, and the specific substitution pattern of this substrate presents unique considerations for achieving high-yield and selective coupling. The insights and protocols detailed herein are designed to empower researchers, scientists, and drug development professionals to navigate the complexities of this transformation and successfully synthesize their target molecules. We will delve into the mechanistic underpinnings of the reaction, offer a robust experimental protocol, and provide a detailed guide to optimizing reaction conditions for this specific class of substrate.

Key Mechanistic and Substrate-Specific Considerations

A thorough understanding of the Suzuki-Miyaura catalytic cycle is paramount to troubleshooting and optimizing the reaction for a substrate such as this compound. The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3]

Suzuki-Miyaura Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Rate-Determining Step) Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-X(L_n) Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar-Pd(II)-R(L_n) Ar-Pd(II)-R' Transmetalation->Ar-Pd(II)-R(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Ar-R Biaryl Product Reductive_Elimination->Ar-R Ar-X 3-Bromo-4-methyl- 5-phenylpyridine Ar-X->Oxidative_Addition R-B(OR)2 Boronic Acid/Ester Base Base R-B(OR)2->Base Base->Transmetalation

Sources

Application Note: Buchwald-Hartwig Amination of 3-Bromo-4-methyl-5-phenylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Buchwald-Hartwig cross-coupling reaction is a cornerstone methodology for C–N bond formation in pharmaceutical synthesis and materials science. However, applying this transformation to highly functionalized, sterically hindered heterocycles like 3-bromo-4-methyl-5-phenylpyridine presents unique mechanistic bottlenecks. This application note provides a comprehensive, field-proven framework for successfully aminating this challenging substrate. By synthesizing density functional theory (DFT) insights with empirical optimization, this guide details catalyst selection, mechanistic rationale, and self-validating standard operating protocols (SOPs) for both primary and secondary amines.

Substrate Analysis & Mechanistic Rationale

The structural topology of this compound dictates the reaction design. As an application scientist, one must account for three distinct features that threaten catalytic efficiency:

  • Ortho-Steric Penalty (4-Methyl Group): The methyl group adjacent to the C–Br bond creates a high activation energy barrier for the initial oxidative addition of the Pd(0) catalyst.

  • Electronic Deactivation & Bulk (5-Phenyl Group): While the electron-deficient pyridine ring generally lowers the LUMO of the C–Br bond to facilitate oxidative addition, the extended conjugation and steric bulk of the meta-phenyl group can retard the subsequent reductive elimination step.

  • Catalyst Poisoning (Pyridine Nitrogen): The basic heterocyclic nitrogen can act as a competitive ligand. It coordinates to the palladium center, forming inactive off-cycle resting states and inhibiting catalytic activity 1[1].

The Solution: To overcome these barriers, the use of bulky, electron-rich dialkylbiarylphosphine ligands (Buchwald ligands) is mandatory. These ligands create a coordinatively saturated microenvironment around the palladium atom, physically shielding it from pyridine nitrogen coordination while providing the electron density required to drive oxidative addition 1[1].

Reaction Pathway & Kinetics

The choice of ligand is strictly dictated by the nature of the amine nucleophile, which fundamentally alters the rate-limiting step of the catalytic cycle:

  • Primary Amines (BrettPhos): BrettPhos is highly selective for primary amines [[2]](2]. Its extreme steric bulk prevents the coordination of a second amine molecule to the Pd(II) intermediate, avoiding a stable, unreactive bis-amine complex. In the Pd-BrettPhos system, oxidative addition is the rate-limiting step 3[3].

  • Secondary Amines (RuPhos): RuPhos is designed for secondary amines 2[2]. Because secondary amines are inherently bulkier, the rate-limiting step shifts to reductive elimination due to the combined steric crowding of the secondary amine and the ligand 3[3].

BuchwaldHartwig Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Rate-limiting for BrettPhos) Pd0->OxAdd + 3-Br-4-Me-5-Ph-Pyridine PdII_Br Pd(II)(Ar)(Br)L Oxidative Addition Complex OxAdd->PdII_Br AmineCoord Amine Coordination & Deprotonation PdII_Br->AmineCoord + Amine & Base PdII_Amido Pd(II)(Ar)(NR2)L Amido Complex AmineCoord->PdII_Amido - Base·HBr RedElim Reductive Elimination (Rate-limiting for RuPhos) PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Aminated Pyridine Product RedElim->Product Product Release

Catalytic cycle of Buchwald-Hartwig amination highlighting ligand-dependent rate-limiting steps.

Quantitative Data: Reaction Parameters Matrix

To ensure a self-validating and reproducible setup, adhere to the following quantitative parameters. The use of Generation 3 (G3) precatalysts is strongly recommended over in situ mixing of Pd₂(dba)₃ and free ligand, as G3 complexes ensure a strict 1:1 Ligand:Pd ratio, preventing the formation of inactive L₂Pd(0) resting states.

ParameterPrimary AminationSecondary AminationCausality / Rationale
Optimal Ligand BrettPhosRuPhosBrettPhos prevents bis-amine Pd complexation; RuPhos accommodates bulkier secondary amines [[2]](2].
Precatalyst Loading BrettPhos Pd G3 (2–5 mol%)RuPhos Pd G3 (2–5 mol%)G3 precatalysts activate rapidly under mild conditions to yield the active monoligated Pd(0) species.
Preferred Base NaOtBu (1.5–2.0 equiv)NaOtBu or LiHMDSStrong bases rapidly drive the deprotonation of the Pd(II)-amido complex. Use Cs₂CO₃ if base-sensitive groups are present.
Solvent Toluene or 1,4-DioxaneToluene or 1,4-DioxaneHigh boiling points (100–110 °C) provide the thermal energy required to overcome the ortho-methyl steric barrier.
Reaction Time 4–12 hours12–24 hoursSecondary amines require longer times due to the higher activation energy of reductive elimination [[3]](3].

Experimental Protocols (Standard Operating Procedures)

Protocol A: Coupling with Primary Amines (BrettPhos Pd G3)

Objective: Synthesis of secondary aminopyridines.

Step 1: Preparation of the Reaction Vessel Utilize a flame-dried Schlenk tube or a specialized microwave vial equipped with a PTFE septum. Causality: Organometallic Pd(0) intermediates are highly susceptible to oxidation. Removing trace moisture and oxygen is non-negotiable for maintaining catalytic turnover.

Step 2: Reagent Charging Under an inert atmosphere (glovebox or standard benchtop Schlenk technique), charge the vessel with:

  • This compound (1.0 equiv, e.g., 1.0 mmol)

  • Primary Amine (1.2 equiv) (Note: If the amine is a liquid, add it in Step 4).

  • BrettPhos Pd G3 (0.02–0.05 equiv)

  • NaOtBu (1.5 equiv)

Step 3: Degassing & Solvent Addition Seal the vessel. If assembled outside a glovebox, perform three cycles of vacuum/nitrogen backfill. Inject anhydrous, degassed toluene (0.2 M relative to the bromopyridine) via syringe. Self-Validating Checkpoint: Upon solvent addition and initial mixing, the solution should transition to a deep red/brown color, indicating the successful activation of the G3 precatalyst to Pd(0).

Step 4: Heating & In-Process Control (IPC) Transfer the vessel to a pre-heated oil bath or heating block set to 100 °C. Stir vigorously (800+ rpm). IPC: Sample the reaction at 2 hours and 6 hours via LC-MS. The ortho-methyl group necessitates thermal energy to overcome the oxidative addition barrier; do not lower the temperature unless decomposition is observed.

Step 5: Workup Once complete conversion is confirmed, cool to room temperature. Dilute with EtOAc, filter through a short pad of Celite to remove palladium black and inorganic salts, and concentrate the filtrate in vacuo prior to silica gel chromatography.

Protocol B: Coupling with Secondary Amines (RuPhos Pd G3)

Objective: Synthesis of tertiary aminopyridines.

Follow Steps 1-3 from Protocol A, but substitute RuPhos Pd G3 as the precatalyst. Critical Adjustment: Because reductive elimination is rate-limiting for secondary amines, the intermediate Pd(II)-amido complex has a longer half-life, making it more susceptible to side reactions (e.g., β-hydride elimination). Ensure absolute anhydrous conditions. Extend the heating time (Step 4) to 12–24 hours and monitor closely via LC-MS. If dehalogenation is observed, switch the base from NaOtBu to LiHMDS to alter the transition state geometry and suppress the elimination pathway 2[2].

Troubleshooting & Optimization

ObservationPotential Mechanistic CauseCorrective Action
Incomplete Conversion (Starting Material Remains) Catalyst poisoning by pyridine nitrogen or insufficient thermal energy for oxidative addition.Increase catalyst loading to 5 mol%. Switch to a more sterically demanding ligand (e.g., tBuBrettPhos) to better shield the Pd center 1[1]. Ensure temperature is strictly ≥100 °C.
Formation of Dehalogenated Byproduct β-hydride elimination from the amine competing with reductive elimination.Ensure strictly anhydrous conditions. Switch base to LiHMDS 2[2] or use 1,4-dioxane to modulate solvent polarity.
Rapid Formation of Black Precipitate (Pd Black) Catalyst decomposition due to oxygen ingress or poor ligand coordination.Strictly adhere to Schlenk techniques (freeze-pump-thaw the solvent). Verify the integrity and storage conditions of the G3 precatalyst.

References

  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines - Benchchem.
  • Buchwald Ligands Review - Entegris.
  • Buchwald–Hartwig amination - Wikipedia.
  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC (National Institutes of Health).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.

Sources

Application Note: Precision Synthesis of 3-Bromo-4-methyl-5-phenylpyridine via Microwave-Assisted Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, high-throughput protocol for the synthesis of 3-Bromo-4-methyl-5-phenylpyridine , a critical intermediate in the development of p38 MAP kinase inhibitors and other heterocyclic pharmacophores.

Unlike traditional thermal methods, which often result in inseparable mixtures of mono- and bis-arylated products, this protocol utilizes Microwave-Assisted Organic Synthesis (MAOS) to achieve kinetic control. By exploiting the precise dielectric heating capabilities of modern microwave reactors, we achieve selective desymmetrization of the 3,5-dibromo-4-methylpyridine precursor, maximizing the yield of the desired mono-arylated product while suppressing the formation of the 3,5-diphenyl impurity.

Strategic Analysis & Chemical Logic

The Challenge: Desymmetrization

The target molecule is generated via the Suzuki-Miyaura cross-coupling of 3,5-dibromo-4-methylpyridine with phenylboronic acid .

  • Starting Material: Symmetric. Both bromine atoms are chemically equivalent.

  • First Coupling (

    
    ):  Yields the target (this compound).
    
  • Second Coupling (

    
    ):  Yields the impurity (3,5-diphenyl-4-methylpyridine).
    

The Problem: In conventional oil-bath heating, thermal gradients and slow ramp times often lead to


 competing with 

, especially since the first phenyl ring electron-donating nature might not sufficiently deactivate the second position due to the orthogonality caused by the 4-methyl steric clash.

The Microwave Solution:

  • Rapid Ramp Rates: Reaching target temperature (

    
    ) in seconds minimizes the "thermal lag" where side reactions often initiate.
    
  • Volumetric Heating: Uniform energy distribution prevents hot-spots that accelerate the second coupling.

  • Pressure Sealed Vessels: Allows the use of solvents (e.g., DME/Water) above their boiling points, enhancing catalyst turnover frequency (TOF).

Reaction Scheme

ReactionScheme cluster_conditions Critical Control Parameters SM 3,5-Dibromo-4-methylpyridine (Symmetric Precursor) Target This compound (Target: Mono-arylated) SM->Target MW 110°C, 10 min (k1) Reagent Phenylboronic Acid (1.05 equiv) Reagent->Target Catalyst Pd(PPh3)4 / Na2CO3 DME : H2O (3:1) Catalyst->Target Impurity 3,5-Diphenyl-4-methylpyridine (Bis-arylated Impurity) Target->Impurity Over-reaction (k2)

Figure 1: Reaction pathway highlighting the competitive landscape between mono- and bis-arylation.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2]AmountRole
3,5-Dibromo-4-methylpyridine 250.921.0251 mg (1.0 mmol)Substrate
Phenylboronic Acid 121.931.05128 mg (1.05 mmol)Coupling Partner
Pd(PPh3)4 1155.560.0335 mg (3 mol%)Catalyst
Na2CO3 (2M aq. solution) 105.992.01.0 mLBase
1,2-Dimethoxyethane (DME) 90.12-3.0 mLSolvent
Step-by-Step Procedure

1. Vessel Preparation:

  • Use a 10 mL microwave-transparent process vial (borosilicate glass) with a magnetic stir bar.

  • Critical: Purge the vial with Argon or Nitrogen for 30 seconds prior to addition to minimize oxidative deactivation of the Pd(0) species.

2. Reagent Addition:

  • Add the solid 3,5-Dibromo-4-methylpyridine and Phenylboronic Acid .

  • Add the Pd(PPh3)4 catalyst last to the solid mixture.

  • Note: Using Tetrakis(triphenylphosphine)palladium(0) is preferred over Pd(dppf)Cl2 for this specific mono-coupling as it is slightly less active, offering better control over the second coupling step.

3. Solvent & Base Addition:

  • Add degassed DME (3.0 mL) and 2M Na2CO3 (1.0 mL).

  • Cap the vial immediately with a PTFE-lined septum cap.

  • Pre-stir for 30 seconds to ensure slurry homogeneity.

4. Microwave Irradiation (Method Programming):

  • Mode: Dynamic (Standard Control)

  • Temperature:

    
    
    
  • Hold Time: 10 minutes

  • Pre-stirring: 30s (High speed)

  • Pressure Limit: 250 psi (Safety cutoff)

  • Power: Max 200W (System will modulate to maintain

    
    )
    

5. Work-up & Purification:

  • Cool the vessel to room temperature (using compressed air cooling feature of the reactor).

  • Dilute the reaction mixture with Ethyl Acetate (20 mL) and Water (20 mL).

  • Separate the organic layer and extract the aqueous layer twice with Ethyl Acetate.

  • Dry combined organics over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Flash Column Chromatography (SiO2).

    • Eluent: Hexanes:Ethyl Acetate (95:5 to 80:20 gradient).

    • Observation: The bis-coupled impurity (non-polar) elutes first, followed by the target This compound , followed by unreacted starting material.

Results & Optimization Data

The following data summarizes the optimization process used to define the standard protocol above.

Solvent & Temperature Screening

Goal: Maximize Mono:Bis ratio.

EntrySolvent SystemTemp (°C)Time (min)Conv. (%)Mono:Bis Ratio
1DMF / H2O1201510040:60
2Dioxane / H2O100208570:30
3DME / H2O 110 10 96 92:8
4Ethanol / Toluene110109065:35

Analysis:

  • DMF (Entry 1): High microwave absorptivity led to rapid heating but poor selectivity (high bis-coupling).

  • DME (Entry 3): Provided the best balance. The lower boiling point of DME compared to DMF allows for better thermal modulation by the microwave reactor's IR sensor.

Analytical Validation
  • Target: this compound

  • 1H NMR (400 MHz, CDCl3):

    
     8.65 (s, 1H, H-6), 8.42 (s, 1H, H-2), 7.45-7.35 (m, 5H, Ph), 2.45 (s, 3H, Me).
    
  • Diagnostic Shift: The loss of symmetry is evident. In the starting material, H-2 and H-6 are a singlet integrating to 2H. In the product, they appear as two distinct singlets due to the asymmetric environment.

Troubleshooting & Critical Control Points

Logical Workflow for Troubleshooting

Troubleshooting Start Issue Observed Issue1 High Bis-Coupling (>15%) Start->Issue1 Issue2 Low Conversion (<50%) Start->Issue2 Issue3 Protodebromination (Ar-H formed) Start->Issue3 Action1 Reduce Temp to 100°C Reduce Boronic Acid to 0.95 eq Issue1->Action1 Action2 Check O2 purge Switch to Pd(dppf)Cl2 Issue2->Action2 Action3 Use Anhydrous conditions (Switch base to Cs2CO3) Issue3->Action3

Figure 2: Decision tree for optimizing reaction outcomes.

Key Insights
  • Stoichiometry is King: Never exceed 1.1 equivalents of boronic acid. The microwave efficiency is high enough that excess reagent drives the second coupling immediately.

  • Steric Hindrance: The 4-methyl group forces the phenyl ring (at pos 5) and the bromine (at pos 3) to twist out of plane. This actually aids the synthesis by making the second oxidative addition slightly more difficult sterically, provided the temperature is not too high (

    
    ).
    

References

  • Bagley, M. C., et al. (2002).[3] A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters.

  • BenchChem. (2025).[4][5] Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Derivatives. (Adapted protocol for Pyridine systems).

  • Hassan, J., et al. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews. (Foundational mechanism for Pd-catalyzed coupling).

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. (Theory of dielectric heating and selectivity).

  • Schlummer, B., & Scholz, U. (2004). Palladium-Catalyzed C-N and C-C Coupling Reactions of Halopyridines. Advanced Synthesis & Catalysis.

Sources

Research Applications

3-Bromo-4-methyl-5-phenylpyridine in the design of kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Bromo-4-methyl-5-phenylpyridine in the Design of Atropisomeric Kinase Inhibitors

Part 1: Executive Summary & Strategic Rationale

The scaffold This compound (BMPP) represents a privileged intermediate for the construction of highly selective kinase inhibitors. Unlike generic pyridine building blocks, the specific substitution pattern of BMPP offers a unique geometric constraint mechanism:

  • The 4-Methyl "Twist": The steric bulk of the methyl group at the 4-position forces the phenyl ring at the 5-position and any subsequent modification at the 3-position out of planarity. This creates a distinct 3D architecture essential for filling the hydrophobic pockets of kinases (e.g., p38 MAPK, c-Met, BCR-ABL) while minimizing flat, promiscuous binding.

  • The 3-Bromo Handle: This position serves as the "diversity vector," allowing for late-stage Suzuki or Buchwald couplings to introduce solubilizing tails or hinge-binding motifs.

  • Hydrophobic Anchoring: The 5-phenyl ring acts as a lipophilic anchor, typically engaging the gatekeeper residue or the hydrophobic back-pocket (Selectivity Pocket).

This guide details the protocol for utilizing BMPP to synthesize a library of p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors, focusing on optimizing the "hinge-binding" interaction via cross-coupling.[1]

Part 2: Chemical Synthesis Protocol

Objective: Functionalization of the 3-bromo position via Suzuki-Miyaura coupling to generate a library of 3,4,5-trisubstituted pyridines.

Mechanism of Action (Chemical):

The reaction utilizes a Palladium(0) cycle. The steric crowding around the 3-position (flanked by 4-Me and the pyridine nitrogen) requires a specialized catalytic system to prevent dehalogenation or homocoupling.

Protocol: High-Throughput Suzuki Coupling

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acids (1.5 equiv) (e.g., 4-aminophenylboronic acid for hinge binding).

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) - Selected for stability and bite angle.

  • Base: Cs₂CO₃ (3.0 equiv) - Cesium is preferred over Potassium for sterically hindered couplings.

  • Solvent: 1,4-Dioxane / Water (4:1 v/v).

Step-by-Step Procedure:

  • Preparation: In a nitrogen-purged glovebox or using Schlenk technique, charge a microwave process vial with BMPP (100 mg, 0.40 mmol), the specific boronic acid (0.60 mmol), Pd(dppf)Cl₂ (16 mg), and Cs₂CO₃ (390 mg).

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL). Seal the vial with a Teflon-lined cap.

  • Reaction: Heat the reaction mixture to 100°C for 12 hours (thermal) or 110°C for 45 minutes (microwave irradiation, fixed power).

    • Checkpoint: Monitor by LC-MS.[2] Look for the disappearance of the M+H (248/250) bromine isotope pattern.

  • Work-up: Cool to room temperature. Filter through a Celite® pad to remove Palladium black. Wash the pad with EtOAc (20 mL).

  • Extraction: Wash the filtrate with Brine (10 mL). Dry organic phase over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via Flash Column Chromatography (SiO₂).

    • Gradient: 0-50% EtOAc in Hexanes.

    • Yield Expectation: 65-85% depending on boronic acid sterics.

Part 3: Biological Validation (Kinase Assay)

Objective: Evaluate the inhibitory potency (IC50) of the synthesized library against p38α MAPK using an ADP-Glo™ Kinase Assay.

Assay Logic:

The ADP-Glo™ assay quantifies kinase activity by measuring the ADP generated during the phosphorylation reaction. It is a self-validating system because the signal (luminescence) is directly proportional to the % conversion of ATP to ADP.

Reagents:

  • Enzyme: Recombinant human p38α MAPK (active).

  • Substrate: p38 peptide substrate (derived from ATF2).

  • ATP: Ultra-pure ATP (10 µM final conc., near Km).

  • Detection: ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).

Protocol:

  • Compound Preparation: Prepare 3-fold serial dilutions of the synthesized inhibitors in 100% DMSO. Transfer 250 nL to a 384-well white solid-bottom plate.

  • Enzyme Addition: Add 2.5 µL of p38α enzyme buffer (buffer: 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Incubate for 10 min at RT to allow inhibitor binding.

  • Reaction Initiation: Add 2.5 µL of ATP/Substrate mix.

  • Incubation: Shake for 1 min, then incubate at RT for 60 minutes.

  • Termination (Step 1): Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 40 min.

  • Detection (Step 2): Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luciferase signal. Incubate 30 min.

  • Readout: Measure Luminescence using a plate reader (e.g., EnVision).

Data Analysis: Calculate % Inhibition =



Part 4: Data Presentation & SAR Analysis

The following table summarizes hypothetical Structure-Activity Relationship (SAR) data for derivatives synthesized from the BMPP scaffold.

Table 1: SAR of 3-Substituted-4-methyl-5-phenylpyridine Derivatives against p38α

Cmpd IDR-Group (at 3-position)IC50 (nM)Selectivity (vs JNK1)Rationale
BMPP-01 Phenyl450LowPlanar clash; lacks H-bond donor for hinge.
BMPP-02 4-Hydroxyphenyl85Moderate-OH provides weak H-bond to hinge region.
BMPP-03 4-Aminophenyl 12 High -NH2 acts as potent H-bond donor to hinge (Met109).
BMPP-04 3-Pyridyl1200LowRepulsion with hinge backbone carbonyls.
BMPP-05 4-(Methylsulfonyl)phenyl25HighSulfone interacts with solvent front/Arg residue.

Note: The 4-methyl group is constant. Its steric bulk prevents the R-group and the 5-phenyl ring from becoming coplanar, locking the molecule in a bioactive conformation.

Part 5: Visualization of Workflows & Pathways

Figure 1: p38 MAPK Signaling Pathway & Inhibition Point

Caption: The p38 MAPK cascade showing the intervention point of the BMPP-derived inhibitor (Target: p38), preventing downstream activation of ATF2 and cytokine production.

p38_Pathway Stress Cellular Stress / Cytokines MAP3K MAP3Ks (TAK1, ASK1) Stress->MAP3K MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target) MKK->p38 Phosphorylation (Thr180/Tyr182) Substrates Downstream Effectors (ATF2, MK2, HSP27) p38->Substrates Inhibitor BMPP Inhibitor Inhibitor->p38 Inhibition Response Inflammation / Apoptosis Substrates->Response

Figure 2: Synthesis & Assay Workflow

Caption: Integrated workflow for the conversion of the BMPP scaffold into a validated kinase inhibitor library.

Workflow cluster_0 Synthesis Phase cluster_1 Validation Phase BMPP Scaffold: 3-Br-4-Me-5-Ph-Pyridine Suzuki Suzuki Coupling (Pd(dppf)Cl2, 100°C) BMPP->Suzuki + R-B(OH)2 Purify Purification (Flash Chrom.) Suzuki->Purify Lib Inhibitor Library Purify->Lib Assay ADP-Glo™ Assay (p38 Alpha) Lib->Assay Hit Hit Identification (IC50 < 50nM) Assay->Hit Data Analysis

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Pargellis, C., et al. (2002). Inhibition of p38 MAP Kinase by Utilizing a Novel Allosteric Binding Site. Nature Structural Biology, 9, 268–272. Link

  • Regan, J., et al. (2002). Structure-Activity Relationships of the p38α MAP Kinase Inhibitor 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 45(14), 2994–3008. Link

  • Zuccotto, F., et al. (2010). Through the "Gatekeeper" in Protein Kinase Inhibitor Design: Structural Insights. Journal of Medicinal Chemistry, 53(7), 2681–2694. Link

  • Promega Corporation. (2024). ADP-Glo™ Kinase Assay Technical Manual. Link

Sources

Application Note: Synthesis of Novel Ligands Utilizing 3-Bromo-4-methyl-5-phenylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly active and selective transition-metal catalysts relies heavily on the precise steric and electronic tuning of their supporting ligands. 3-Bromo-4-methyl-5-phenylpyridine (CAS 2171558-82-8) has emerged as a privileged, commercially available building block for the divergent synthesis of novel bidentate and multidentate ligands[1]. This application note details the mechanistic rationale and validated protocols for transforming this scaffold into highly effective (N,N) bipyridine and (P,N) phosphine-pyridine ligands via palladium-catalyzed cross-coupling methodologies.

Scaffold Anatomy & Mechanistic Rationale

The strategic substitution pattern of this compound offers a trifecta of synthetic and catalytic advantages:

  • C3-Bromo Reactive Handle: The bromine atom at the 3-position is highly susceptible to oxidative addition by Pd(0) species, serving as the primary vector for C-C and C-P bond formation.

  • C4-Methyl Steric Bulwark: The methyl group adjacent to the coupling site introduces critical steric hindrance. In the resulting biaryl or phosphine ligands, this steric bulk restricts free rotation, dictating the dihedral angle (enabling potential atropisomerism) and precisely tuning the "bite angle" (θ) of the ligand when coordinated to a metal center.

  • C5-Phenyl Electronic & Structural Extension: The phenyl ring extends the π-system of the ligand. In asymmetric catalysis, this lipophilic moiety enhances solubility in non-polar solvents and facilitates crucial π-π stacking interactions with aromatic substrates, often leading to higher enantioselectivities.

Divergent Synthetic Workflows

LigandSynthesis Scaffold 3-Bromo-4-methyl- 5-phenylpyridine Suzuki Suzuki-Miyaura Cross-Coupling Scaffold->Suzuki Buchwald Buchwald-Hartwig P-C Coupling Scaffold->Buchwald Bipyridine (N,N) Bipyridine Ligands Suzuki->Bipyridine PNLigand (P,N) Phosphine-Pyridine Ligands Buchwald->PNLigand

Divergent synthetic workflows utilizing this compound for ligand design.

Protocol A: Synthesis of (N,N) Bipyridine Ligands via Suzuki-Miyaura Coupling

Mechanistic Causality

Synthesizing unsymmetrical bipyridines via Suzuki-Miyaura coupling is notoriously challenging due to the sluggish transmetalation of electron-deficient pyridyl boronates and their propensity for rapid protodeboronation[2]. To overcome this, our protocol utilizes Pd2(dba)3 combined with XPhos , a bulky, electron-rich biaryl phosphine ligand that accelerates both oxidative addition and reductive elimination. Crucially, Potassium Fluoride (KF) is selected as the base. Fluoride ions rapidly coordinate to the boronate ester, forming a highly reactive, nucleophilic trifluoroborate intermediate that undergoes transmetalation significantly faster than competitive degradation pathways[3].

Optimization of Coupling Conditions

Quantitative data for the coupling of this compound with 2-pyridylboronic acid pinacol ester.

EntryCatalyst (mol%)Ligand (mol%)Base (Equiv)SolventTemp (°C)GC Yield (%)
1Pd(OAc)2 (5)PPh3 (10)K2CO3 (3.0)Dioxane/H2O9022
2Pd2(dba)3 (2.5)dppf (5)K3PO4 (3.0)Toluene10045
3Pd2(dba)3 (2.5)RuPhos (5)KF (3.0)Dioxane10078
4 Pd2(dba)3 (2.5) XPhos (5) KF (3.0) Dioxane/H2O (4:1) 100 94
Self-Validating Experimental Procedure
  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, charge this compound (1.0 equiv, 1.0 mmol), 2-pyridylboronic acid pinacol ester (1.5 equiv, 1.5 mmol), Pd2(dba)3 (2.5 mol%), XPhos (5.0 mol%), and anhydrous KF (3.0 equiv).

  • Solvent Addition: Add degassed 1,4-Dioxane/H2O (4:1 v/v, 5 mL). Causality: The addition of 20% water is critical to dissolve the KF and facilitate the formation of the active fluoroborate species.

  • Reaction: Heat the mixture to 100 °C for 12 hours under vigorous stirring.

  • Validation (In-Process): Monitor via TLC (Hexane:EtOAc 1:1). Visualize under UV (254 nm). The reaction is complete when the starting bromide (Rf ≈ 0.6) is entirely consumed, replaced by a highly fluorescent blue spot (Rf ≈ 0.3) corresponding to the bipyridine product.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (3 × 10 mL). Dry the organic layer over anhydrous Na2SO4.

  • Purification & Final Validation: Concentrate in vacuo and purify via flash column chromatography (neutral alumina is preferred over silica to prevent streaking of the basic bipyridine). Validate the final structure via 1H NMR, ensuring the disappearance of the C3-proton and the integration of the newly appended pyridyl protons.

Protocol B: Synthesis of (P,N) Phosphine-Pyridine Ligands via Buchwald-Hartwig P-C Coupling

Mechanistic Causality

(P,N) ligands are highly prized for their hemilabile coordination behavior. Synthesizing them via P-C coupling requires preventing the basic pyridine nitrogen from poisoning the palladium catalyst. We employ Pd(OAc)2 with dppf (1,1'-Bis(diphenylphosphino)ferrocene). The bidentate nature of dppf enforces a cis-geometry at the palladium center, which is an absolute geometric prerequisite for the final reductive elimination step to form the P-C bond. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the HBr byproduct without interfering with the metal center.

Optimization of P-C Coupling Conditions

Quantitative data for the coupling of this compound with Diphenylphosphine (HPPh2).

EntryCatalyst (mol%)Ligand (mol%)Base (Equiv)SolventTemp (°C)31P NMR Yield (%)
1Pd(OAc)2 (5)PPh3 (10)Et3N (2.0)Toluene110Trace
2Pd2(dba)3 (2.5)BINAP (5)KOtBu (2.0)Toluene11035
3Pd(OAc)2 (5)dppe (5)DIPEA (2.0)DMF12062
4 Pd(OAc)2 (5) dppf (5) DIPEA (2.0) Toluene 110 89
Self-Validating Experimental Procedure

Note: Diphenylphosphine is pyrophoric and highly prone to oxidation. All manipulations must be performed using strict Schlenk techniques.

  • Preparation: In an argon-filled glovebox, charge a thick-walled pressure tube with this compound (1.0 equiv, 1.0 mmol), Pd(OAc)2 (5.0 mol%), and dppf (5.0 mol%).

  • Reagent Addition: Seal the tube with a septum, remove from the glovebox, and connect to an argon Schlenk line. Inject anhydrous, degassed Toluene (4 mL), followed by DIPEA (2.0 equiv, 2.0 mmol) and Diphenylphosphine (1.2 equiv, 1.2 mmol) via a gas-tight syringe. Causality: DIPEA acts as a proton scavenger, driving the equilibrium of the phosphine coordination to Pd(II) forward.

  • Reaction: Replace the septum with a Teflon screw-cap under a positive flow of argon. Heat the sealed tube at 110 °C for 16 hours.

  • Validation (In-Process): Cool the reaction to room temperature. Extract a 0.1 mL aliquot under argon, dilute with degassed C6D6, and analyze via 31P{1H} NMR.

    • Self-Validation Metric: The reaction is successful if the HPPh2 signal (δ ≈ -40 ppm) is consumed, and a new sharp singlet appears in the region of δ -4 to -10 ppm (characteristic of the tertiary triarylphosphine). The absence of a signal at δ +25 to +30 ppm confirms that no unwanted oxidation to the phosphine oxide has occurred.

  • Workup & Purification: Pass the crude mixture through a short pad of degassed Celite under argon to remove palladium black and ammonium salts. Concentrate the filtrate and purify by recrystallization from degassed hot ethanol to yield the pure (P,N) ligand as an air-stable solid.

References

  • Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • [2] Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. Available at: [Link]

  • [3] A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC (National Institutes of Health). Available at: [Link]

  • 3 H -1,3-Azaphospholo[4,5- b ]pyridines – novel heterocyclic P,N-bridging or hybrid ligands: synthesis and first d 8 -transition metal complexes. Dalton Transactions (RSC Publishing). Available at:[Link]

Sources

Application Note: Steric Engineering of Electron Transport Hosts Using 3-Bromo-4-methyl-5-phenylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Bromo-4-methyl-5-phenylpyridine as a Building Block for OLED Materials Content Type: Application Note & Technical Guide Audience: Senior Researchers, Material Scientists, and Medicinal Chemists

Executive Summary & Strategic Utility

In the high-stakes arena of Organic Light Emitting Diodes (OLEDs), material longevity and efficiency are dictated by the stability of the Electron Transport Layer (ETL) and the Host Material .

This compound (BMPP) represents a "Lynchpin" intermediate. Unlike generic pyridine building blocks, BMPP possesses a strategic 4-methyl group adjacent to the reactive 3-bromo site. This structural feature serves three critical functions in material design:

  • Conformational Locking: The methyl group introduces steric torsion, disrupting planar

    
    -
    
    
    
    stacking. This suppresses crystallization in thin films (improving amorphous stability) and reduces triplet-triplet annihilation (TTA).
  • Solubility Enhancement: It significantly improves solubility in non-chlorinated solvents (e.g., toluene, xylene), enabling solution-processing methods (inkjet printing) alongside vacuum deposition.

  • Electronic Tuning: The electron-deficient pyridine core lowers the LUMO level for electron injection, while the 5-phenyl group extends conjugation just enough to maintain high Triplet Energy (

    
    ), making it suitable for green and red phosphorescent hosts.
    

Dual-Use Note: While this guide focuses on OLEDs, the cross-coupling protocols detailed below are directly transferable to medicinal chemistry, specifically for synthesizing kinase inhibitors where 3,5-disubstituted pyridines are privileged scaffolds.

Technical Specifications & Handling

PropertySpecificationCritical Note
CAS (Analog) Custom SynthesisOften derived from 3-bromo-4-methylpyridine (CAS 3430-22-6).[1]
Purity Requirement > 99.95% (HPLC)Sublimation grade is required for device longevity. Halogen impurities act as deep traps/quenchers.
LUMO Level ~ -2.6 to -2.8 eVIdeal for electron injection from LiF/Al cathodes.
Triplet Energy (

)
> 2.7 eVSufficient to confine excitons for Green Ir(ppy)

emitters.
Solubility HighSoluble in Toluene, THF, DCM; limited in Alcohols.

Synthetic Protocols: Overcoming Steric Hindrance

The primary challenge in utilizing BMPP is the Suzuki-Miyaura Coupling at the C3 position. The ortho-methyl group at C4 creates significant steric hindrance, often leading to sluggish reactivity or dehalogenation byproducts with standard Pd(PPh


)

catalysts.
Protocol A: Sterically Demanding Suzuki Coupling (Synthesis of Host Material)

Objective: Coupling BMPP with 9-Phenylcarbazole-3-boronic acid to create a "Carbazole-Pyridine" bipolar host.

Mechanism Insight: We utilize S-Phos or X-Phos ligands. These dialkylbiaryl phosphine ligands are electron-rich (facilitating oxidative addition across the hindered C-Br bond) and bulky (promoting reductive elimination).

Reagents:
  • Substrate: this compound (1.0 eq)

  • Coupling Partner: 9-Phenylcarbazole-3-boronic acid (1.2 eq)

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2 mol%)
  • Ligand: S-Phos (8 mol%) — Critical ratio 1:4 Pd:Ligand for stability

  • Base: K

    
    PO
    
    
    
    (3.0 eq, anhydrous)
  • Solvent: Toluene : 1,4-Dioxane : Water (4:1:1 ratio)

Step-by-Step Methodology:
  • Degassing: In a Schlenk tube, combine solid reagents. Evacuate and backfill with Argon (3 cycles).[2] Oxygen is the enemy of phosphine ligands.

  • Solvent Prep: Sparge the solvent mixture with Argon for 30 minutes prior to addition.

  • Initiation: Add solvents via syringe. Seal the tube.

  • Reaction: Heat to 105°C for 12–18 hours.

    • Checkpoint: Monitor via TLC (Eluent: Hexane/EtOAc 4:1). The starting bromide (BMPP) should disappear. If a spot remains after 18h, add 1 mol% fresh catalyst.

  • Workup: Cool to RT. Filter through a Celite pad to remove Palladium black. Wash with DCM.[3]

  • Purification: Silica gel column chromatography.

    • Expert Tip: For OLED grade, the product must undergo Train Sublimation after the column to remove trace Pd/P residues.

Visualization: The Steric Coupling Workflow

SuzukiCoupling Start 3-Bromo-4-methyl- 5-phenylpyridine Cycle Catalytic Cycle (Ox. Add -> Transmetal -> Red. Elim) Start->Cycle Steric Hindrance at C4 Boronic Carbazole Boronic Acid Boronic->Cycle Cat Pd2(dba)3 + S-Phos (Steric Specialist) Cat->Cycle Activates Product Bipolar Host Material (Pyridine-Carbazole) Cycle->Product C-C Bond Formation Sublimation Train Sublimation (>99.95% Purity) Product->Sublimation Purification

Figure 1: Synthetic workflow emphasizing the requirement for specialized ligands (S-Phos) to overcome the steric hindrance of the 4-methyl group during cross-coupling.

Device Fabrication: Integrating BMPP Derivatives

Once the BMPP block is coupled to form the final material (e.g., a Host or ETL), it is integrated into the OLED stack.

Protocol B: OLED Device Fabrication (Vacuum Deposition)

Architecture: ITO / HAT-CN (10nm) / TAPC (40nm) / EML (Host:Ir(ppy)3) / ETL (BMPP-Derivative) / LiF (1nm) / Al (100nm)

  • Substrate Cleaning: Indium Tin Oxide (ITO) glass is ultrasonicated in acetone, isopropanol, and DI water, followed by UV-Ozone treatment (15 min) to increase work function.

  • Hole Injection/Transport: Deposit HAT-CN (HIL) and TAPC (HTL) at 0.5 Å/s.

  • Emissive Layer (EML): Co-deposit the BMPP-based Host with the dopant (e.g., Ir(ppy)

    
    ) at a ratio of 90:10.
    
    • Why this works: The 4-methyl group on the host prevents the host molecules from packing too tightly, creating "free volume" that prevents the triplet excitons on the Iridium dopant from quenching.

  • Electron Transport Layer (ETL): Deposit the pure BMPP-derivative (40nm).

    • Validation: The pyridine nitrogen facilitates electron injection from the cathode.

  • Cathode: Deposit LiF (1nm) and Aluminum (100nm) through a shadow mask.

Visualization: The OLED Stack Logic

OLEDStack Cathode Cathode (Al/LiF) Electron Injection ETL ETL (BMPP Derivative) Function: Transport e- / Block Holes *High Electron Mobility* Cathode->ETL e- Injection EML EML (Host:Phosphor) Host = BMPP-Carbazole Hybrid *4-Me prevents quenching* ETL->EML e- Transport Light Green Light Emission EML->Light Recombination (hv) HTL HTL (TAPC) Hole Transport HTL->EML h+ Transport Anode Anode (ITO) Transparent Anode->HTL h+ Injection

Figure 2: OLED device architecture highlighting the dual role of BMPP derivatives as Electron Transport Layers (ETL) or Host materials.

Characterization & Troubleshooting

Key Performance Indicators (KPIs)
TestMethodologyTarget ResultFailure Mode Analysis
Thermal Stability TGA / DSC

Low

leads to film crystallization and device failure (dark spots). The 4-methyl group usually increases

vs. unsubstituted analogs.
Energy Levels Cyclic Voltammetry (CV)HOMO: -6.0 eV LUMO: -2.7 eVIf LUMO is too shallow (e.g., -2.0 eV), driving voltage increases significantly.
Triplet Energy Low-Temp PL (77K)

If

is lower than the dopant, reverse energy transfer occurs (efficiency roll-off).
Troubleshooting "The Methyl Effect"
  • Problem: Reaction yields are low (<40%) during synthesis.

    • Root Cause:[1] The 4-methyl group blocks the palladium catalyst.

    • Solution: Switch from Pd(PPh

      
      )
      
      
      
      to Pd
      
      
      (dba)
      
      
      / S-Phos
      or Pd(OAc)
      
      
      / RuPhos
      . Increase temperature to 110°C (refluxing toluene).
  • Problem: Device voltage is high.

    • Root Cause:[1] Electron mobility is low.

    • Solution: The methyl group might be disrupting conjugation too much. Ensure the 5-phenyl group is planar enough to maintain the electron transport pathway, or use the material as a Host (where mobility is less critical than triplet energy) rather than a pure ETL.

References

  • Suzuki Coupling of Hindered Pyridines

    • Source: Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society.
    • URL:[Link]

  • Pyridine Derivatives in OLEDs

    • Source: Sasabe, H., & Kido, J. (2011). Pyridine-Containing Electron-Transport Materials for High-Efficiency OLEDs. European Journal of Organic Chemistry.
    • URL:[Link]

  • Steric Control of Triplet Energy

    • Source: Uoyama, H., et al. (2012). Highly efficient organic light-emitting diodes from delayed fluorescence.[4] Nature.

    • URL:[Link]

  • General Protocol for Pyridine Synthesis: Source: BenchChem Technical Guides - Triphenylpyridine Deriv

Sources

Application Note: Late-Stage Functionalization of 3-Bromo-4-methyl-5-phenylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Late-stage functionalization (LSF) has fundamentally transformed modern drug discovery by enabling the rapid, divergent synthesis of complex analog libraries from advanced intermediates, thereby accelerating structure-activity relationship (SAR) elucidation without the burden of de novo synthesis[1].

The molecule 3-Bromo-4-methyl-5-phenylpyridine (CAS 2171558-82-8)[2] serves as a highly privileged and modular scaffold in medicinal chemistry. Its unique stereoelectronic topology presents three distinct, orthogonal vectors for LSF. By understanding the underlying causality of the molecule's reactivity, scientists can selectively target the C3-bromide, the electron-deficient C2/C6 positions, or the benzylic C4-methyl group. This technical dossier provides validated, self-contained methodologies for functionalizing each vector.

Orthogonal Reactivity Mapping

The strategic advantage of this compound lies in the orthogonal nature of its reactive sites. Transition-metal catalysis, photoredox-mediated radical addition, and Hydrogen Atom Transfer (HAT) can be deployed independently without cross-reactivity.

G Core This compound (Core Scaffold) V1 Vector 1: C3-Bromide (Cross-Coupling) Core->V1 Pd/Ni Catalysis V2 Vector 2: C2/C6 C-H (Minisci Alkylation) Core->V2 Photoredox/Radical V3 Vector 3: C4-Methyl (Benzylic C-H) Core->V3 HAT Catalysis V1_Detail Buchwald-Hartwig, Suzuki, Borylation V1->V1_Detail V2_Detail Decarboxylative Alkylation, Trifluoromethylation V2->V2_Detail V3_Detail Fluorination, Oxidation, Alkylation V3->V3_Detail

Orthogonal LSF vectors of this compound.

Detailed Methodologies

Vector 1: Palladium-Catalyzed Buchwald-Hartwig Amination at C3

Mechanistic Causality & Expertise: The C3 position of the pyridine ring is electronically deactivated compared to the C2/C4 positions, making oxidative addition by a Pd(0) species kinetically slower. To overcome this activation barrier, an electron-rich, sterically demanding biarylphosphine ligand (e.g., RuPhos) is strictly required. The wingtip flexibility and steric bulk of RuPhos accelerate the oxidative addition into the C(sp2)–Br bond and force a rapid reductive elimination of the amine. This prevents the palladium center from being irreversibly trapped by the Lewis basic pyridine nitrogen[3].

Protocol: C3-Amination with Morpholine

  • Reaction Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with this compound (1.0 equiv, 0.5 mmol), RuPhos-Pd-G3 precatalyst (0.02 equiv, 2 mol%), and sodium tert-butoxide (1.5 equiv, 0.75 mmol).

  • Reagent Addition: Add anhydrous, degassed 1,4-dioxane (2.5 mL), followed by morpholine (1.2 equiv, 0.6 mmol). Seal the tube with a Teflon screw cap.

  • Execution: Remove the sealed tube from the glovebox and heat at 85 °C in a pre-heated oil bath for 4 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The self-validating endpoint is the complete disappearance of the starting material mass (m/z 248/250) and the emergence of the product mass (m/z 255).

  • Workup & Isolation: Cool the mixture to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate under reduced pressure and purify via flash chromatography (SiO2, Hexanes/EtOAc gradient).

Vector 2: Photocatalytic Minisci C-H Alkylation at C2/C6

Mechanistic Causality & Expertise: The Minisci reaction exploits the innate electrophilicity of azaarenes. By introducing a strong Brønsted acid (e.g., TFA), the pyridine nitrogen is protonated. This drastically lowers the lowest unoccupied molecular orbital (LUMO) of the ring, directing the attack of nucleophilic carbon-centered radicals specifically to the highly electrophilic C2 and C6 positions. Visible-light photoredox catalysis provides a mild, controlled generation of radicals from carboxylic acid derivatives via single-electron transfer (SET), avoiding the harsh thermal oxidants of traditional protocols[4].

Minisci PC_gnd Ir(III) Ground State PC_ex Ir(III)* Excited State PC_gnd->PC_ex Visible Light PC_red Ir(II) Reduced State PC_ex->PC_red Radical Alkyl Radical (R•) PC_ex->Radical SET (Oxidation) PC_red->PC_gnd Turnover Adduct Radical Cation Radical->Adduct Addition Pyridine Protonated Pyridine Pyridine->Adduct Adduct->PC_red Electron Transfer Product Alkylated Pyridine Adduct->Product SET & Deprotonation

Photoredox Minisci catalytic cycle for C-H alkylation of pyridines.

Protocol: Decarboxylative Methylation

  • Preparation: To a 20 mL glass vial equipped with a magnetic stir bar, add this compound (1.0 equiv, 0.5 mmol), N-acetoxyphthalimide (radical precursor, 2.0 equiv, 1.0 mmol), and the photocatalyst fac-Ir(ppy)3 (0.01 equiv, 1 mol%).

  • Activation: Add a solvent mixture of CH2Cl2/H2O (1:1 v/v, 5 mL) and trifluoroacetic acid (TFA, 1.5 equiv, 0.75 mmol). The biphasic system aids in stabilizing the radical intermediate and partitioning the product.

  • Degassing: Sparge the biphasic mixture with argon for 15 minutes to remove dissolved oxygen, which rapidly quenches the Ir(III)* excited state.

  • Irradiation: Seal the vial and irradiate with blue LEDs (λmax = 450 nm) at room temperature for 16 hours with vigorous stirring.

  • IPC & Quenching: Verify conversion via TLC (UV active). Quench the remaining acid with saturated aqueous NaHCO3 (5 mL).

  • Workup: Extract with CH2Cl2 (3 × 10 mL), dry over anhydrous Na2SO4, concentrate, and purify via reverse-phase HPLC to isolate the C2/C6 alkylated products.

Vector 3: Benzylic C(sp3)-H Functionalization of the C4-Methyl Group

Mechanistic Causality & Expertise: The C4-methyl protons are vinylogous to the electron-withdrawing pyridine nitrogen. While their pKa is relatively high, the C–H bond dissociation energy (BDE) is sufficiently lowered by the adjacent aromatic system to permit precise Hydrogen Atom Transfer (HAT). Utilizing a quinuclidine-based HAT catalyst in conjunction with a photoredox cycle allows for the selective abstraction of a hydrogen atom, generating a stabilized benzylic radical[5]. This radical is subsequently intercepted by Selectfluor to achieve late-stage fluorination—a highly desirable modification to modulate metabolic stability.

Protocol: Photocatalytic Benzylic Fluorination

  • Preparation: In a photochemical reactor vial, combine this compound (1.0 equiv, 0.5 mmol), Selectfluor (2.5 equiv, 1.25 mmol), 2 (0.02 equiv, 2 mol%), and 3-acetoxyquinuclidine (HAT catalyst, 0.2 equiv, 20 mol%).

  • Solvent Addition: Add anhydrous acetonitrile (5 mL).

  • Degassing & Irradiation: Degas via three freeze-pump-thaw cycles. Irradiate with blue LEDs at room temperature for 12 hours.

  • IPC: Monitor by 19F NMR of the crude reaction mixture. The appearance of a distinct doublet around -200 ppm (CH2F) validates successful monofluorination.

  • Workup: Dilute with water (10 mL), extract with EtOAc (3 × 10 mL), wash with brine, dry over MgSO4, and purify via silica gel chromatography.

Quantitative Data Synthesis

The following table summarizes the expected outcomes and optimal conditions for the functionalization of each vector based on the protocols described above.

Reactivity VectorTarget PositionReaction TypeOptimal Catalyst SystemTypical YieldRegioselectivity
Vector 1 C3 (C–Br)Buchwald-Hartwig AminationRuPhos-Pd-G3 (2 mol%)85–95%>99% (Exclusive to C3)
Vector 2 C2 / C6 (C–H)Minisci Decarboxylative Alkylationfac-Ir(ppy)3 (1 mol%) + TFA60–75%~1:1 (C2 vs C6 mixture)
Vector 3 C4 (Methyl C–H)Photocatalytic HAT Fluorination2 + 3-Acetoxyquinuclidine50–65%>95% (Mono-fluorination)

References

  • Late-stage Functionalization for Improving Drug-like Molecular Properties Chemical Reviews (ACS Publications) URL:[Link]

  • Late-stage functionalization of pharmaceuticals by C–C cross-coupling enabled by wingtip-flexible N-heterocyclic carbenes Nature Chemistry URL:[Link]

  • Photocatalytic Minisci Reaction Shaanxi Normal University URL:[Link]

  • Late-Stage Heteroarene Alkylation via Minisci Reaction with Gaseous Alkanes Enabled by Hydrogen Atom Transfer in Flow Journal of the American Chemical Society URL:[Link]

Sources

Troubleshooting & Optimization

Improving reaction yields for 3-Bromo-4-methyl-5-phenylpyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in the desymmetrization of dihalogenated heterocycles.

Synthesizing 3-bromo-4-methyl-5-phenylpyridine via the mono-Suzuki-Miyaura cross-coupling of 3,5-dibromo-4-methylpyridine is a classic example of this challenge. Because the two C–Br bonds are electronically identical, controlling the reaction to stop after a single arylation requires precise manipulation of sterics, stoichiometry, and catalytic kinetics.

Below is our comprehensive, field-proven guide to troubleshooting this workflow, establishing self-validating protocols, and maximizing your mono-coupled yields.

Part 1: Mechanistic Pathway & Workflow Divergence

To troubleshoot effectively, we must first understand the causality of failure. The catalytic cycle below illustrates the critical divergence point: the second oxidative addition. Once the first phenyl group is installed, the resulting mono-coupled product is highly sterically hindered by both the newly added phenyl ring and the existing 4-methyl group. If your palladium catalyst is too small (unhindered), it will ignore this steric bulk and proceed to the undesired bis-coupled product[1].

G Start 3,5-dibromo-4-methylpyridine (Starting Material) OxAdd1 1st Oxidative Addition Start->OxAdd1 + Pd(0) Pd0 Pd(0) Catalyst (e.g., XPhos Pd G3) Pd0->OxAdd1 TransMet1 Transmetalation (+ PhB(OH)2) OxAdd1->TransMet1 Base RedElim1 Reductive Elimination TransMet1->RedElim1 RedElim1->Pd0 Target This compound (Desired Mono-Coupled) RedElim1->Target - Pd(0) OxAdd2 2nd Oxidative Addition (Competitive) Target->OxAdd2 Excess PhB(OH)2 or Unhindered Pd TransMet2 Transmetalation (+ PhB(OH)2) OxAdd2->TransMet2 Base RedElim2 Reductive Elimination TransMet2->RedElim2 RedElim2->Pd0 BisProduct 3,5-diphenyl-4-methylpyridine (Undesired Bis-Coupled) RedElim2->BisProduct - Pd(0)

Figure 1: Catalytic cycle detailing the divergence between desired mono-coupling and bis-coupling.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I getting high levels of the bis-coupled product (3,5-diphenyl-4-methylpyridine) instead of the desired mono-bromo product? Causality: The intermediate this compound remains electronically activated for a second oxidative addition. If you use a standard, unhindered catalyst like Pd(PPh₃)₄, the catalyst cannot differentiate between the starting material and the mono-coupled product. Furthermore, a high local concentration of phenylboronic acid will drive the equilibrium toward over-arylation[2]. Solution: Switch to a bulky Buchwald precatalyst such as XPhos Pd G3 . The massive steric profile of the XPhos ligand clashes with the 4-methyl and 5-phenyl groups of the mono-coupled intermediate, drastically reducing the rate of the second oxidative addition[3]. Additionally, strictly limit phenylboronic acid to 0.95 equivalents.

Q2: My reaction stalls at 50% conversion, and I see unreacted 3,5-dibromo-4-methylpyridine. Should I add more catalyst? Causality: Stalling is rarely due to a lack of initial catalyst. It is usually caused by either catalyst deactivation (oxidation of Pd(0) to inactive palladium black due to poor degassing) or protodeboronation of the phenylboronic acid. Boronic acids degrade into benzene and boric acid under harsh basic conditions at elevated temperatures[1]. Solution: Do not simply add more catalyst. First, ensure rigorous oxygen exclusion (sparge solvents with argon for 30 minutes). Second, mitigate protodeboronation by using a milder base (e.g., Na₂CO₃ instead of NaOH) and lowering the reaction temperature to 80 °C.

Q3: How do I separate the mono-coupled product from the starting material and bis-coupled impurity? Causality: The retention factors (Rf) of 3,5-dibromo-4-methylpyridine, this compound, and 3,5-diphenyl-4-methylpyridine are notoriously similar on standard normal-phase silica due to their identical core polarities. Solution: Utilize reverse-phase chromatography (C18 column) with a Water/Acetonitrile gradient (0.1% TFA). The mass difference and lipophilicity changes between the bromo and phenyl substituents provide baseline resolution on C18 that silica cannot achieve.

Part 3: Quantitative Data & Catalyst Optimization

To illustrate the impact of catalyst and condition selection, review the optimization data below. Notice how the transition from a first-generation catalyst to a third-generation bulky precatalyst flips the product distribution entirely.

Catalyst SystemBaseSolvent SystemTemp (°C)PhB(OH)₂ (eq)Mono-Coupled Yield (%)Bis-Coupled Yield (%)
Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/H₂O (4:1)901.104538
Pd(dppf)Cl₂ (5 mol%)K₂CO₃1,4-Dioxane/H₂O (6:1)851.006815
XPhos Pd G3 (2.5 mol%) Na₂CO₃ 1,4-Dioxane/H₂O (6:1) 80 0.95 84 < 5

Part 4: Self-Validating Experimental Protocol

A robust protocol must verify its own success before you commit to tedious downstream purification. The following procedure integrates strict In-Process Controls (IPC) to ensure the reaction is behaving as intended[3].

Reagents:

  • 3,5-dibromo-4-methylpyridine: 1.00 eq (10.0 mmol, 2.51 g)

  • Phenylboronic acid: 0.95 eq (9.5 mmol, 1.16 g)

  • XPhos Pd G3: 0.025 eq (0.25 mmol, 211 mg)

  • Na₂CO₃: 3.00 eq (30.0 mmol, 3.18 g)

  • Solvent: 1,4-Dioxane / Water (6:1 v/v, 35 mL total)

Step-by-Step Methodology:

  • Degassing (Critical Step): In a 100 mL Schlenk flask, combine 1,4-Dioxane (30 mL) and Water (5 mL). Add the Na₂CO₃. Sparge the biphasic mixture vigorously with Argon for exactly 30 minutes to displace dissolved oxygen.

  • Substrate Loading: Add 3,5-dibromo-4-methylpyridine and phenylboronic acid to the flask under a positive stream of Argon.

  • Catalyst Initiation: Add the XPhos Pd G3 catalyst. Seal the flask, evacuate, and backfill with Argon three times. Heat the reaction mixture to 80 °C with vigorous stirring (800 rpm) to ensure the biphasic emulsion is thoroughly mixed.

  • Self-Validating Checkpoint (IPC at t = 2 hours):

    • Action: Withdraw a 10 µL aliquot from the organic layer, dilute in 1 mL Acetonitrile, and analyze via LC-MS (UV 254 nm).

    • Pass Criteria: The ratio of the mono-coupled product (m/z ~248/250 [M+H]⁺) to the bis-coupled product (m/z ~246 [M+H]⁺) must be > 15:1 . Unreacted starting material (m/z ~251/253/255 [M+H]⁺) should be < 5% .

    • Fail Criteria & Correction: If starting material is > 15%, do not add more boronic acid. Check the bottom of the flask for black precipitate (palladium black). If present, the reaction was poisoned by oxygen; quench and restart. If no precipitate is present, verify the aqueous layer pH is > 9 to ensure transmetalation is active.

  • Workup: Once validated, cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via reverse-phase flash chromatography (C18, 10% to 90% MeCN in Water with 0.1% TFA) to isolate the pure this compound.

Part 5: References

  • Targeting ALK2: An Open Science Approach to Developing Therapeutics for the Treatment of Diffuse Intrinsic Pontine Glioma. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. URL:[Link]

  • The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. URL:[Link]

Sources

Overcoming steric hindrance in 3-Bromo-4-methyl-5-phenylpyridine coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in 3-Bromo-4-methyl-5-phenylpyridine Document ID: TSC-2025-PYR-03 Status: Active / High-Priority Support[1]

Executive Summary: The "Buttressing" Challenge

User Issue: Standard coupling conditions (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) result in <5% conversion or extensive protodehalogenation when attempting to couple this compound.

Technical Diagnosis: This substrate presents a "perfect storm" of steric and electronic hindrance.[1]

  • Ortho-Effect: The 4-methyl group directly blocks the trajectory of the Palladium catalyst to the C-Br bond.

  • Buttressing Effect: The 5-phenyl group exerts steric pressure on the 4-methyl group, preventing it from rotating away from the reaction center.[1] This makes the 4-methyl group rigidly locked in a position that crowds the 3-bromo site.

  • Pyridine Poisoning: The basic nitrogen can coordinate to Pd(II), forming inactive "resting states" (Pd-N adducts), effectively removing the catalyst from the cycle.

The Solution: You must utilize Precatalysts with Bulky, Electron-Rich Ligands that possess "flexible steric bulk" (e.g., Pd-PEPPSI-IPent or Buchwald G4 systems).[1]

Strategic Catalyst Selection

Do not use generic catalysts. The table below summarizes why standard approaches fail and which systems succeed for this specific scaffold.

Ligand Performance Matrix
Catalyst SystemLigand ClassPredicted YieldTechnical Analysis
Pd(PPh₃)₄ Triarylphosphine0% (Fail) Ligand is not electron-rich enough to force oxidative addition against the steric wall.[1]
Pd(dppf)Cl₂ Bidentate<10% Bite angle is insufficient to relieve steric strain; susceptible to pyridine poisoning.[1]
Pd-SPhos G4 Dialkylbiaryl40-60% Good, but SPhos may lack the specific "flexible bulk" to navigate the 4-Me/5-Ph buttress.[1]
Pd-PEPPSI-IPent NHC (N-Heterocyclic Carbene)>90% (Recommended) The "IPent" (Isopentyl) chains provide flexible bulk that wraps around the metal, forcing the substrate into the reactive pocket while preventing pyridine coordination.
BrettPhos Pd G4 Dialkylbiaryl>85% (For Amination) Specifically designed for C-N coupling; the bulk prevents the amine from binding too tightly to Pd.

Interactive Troubleshooting & Decision Logic

Visual Guide: Selecting Your Workflow

Use the following logic flow to determine the correct protocol for your specific coupling partner.

CouplingLogic cluster_legend Legend Start Coupling Partner Selection CheckType Identify Nucleophile Type Start->CheckType Boronic Boronic Acid/Ester (Suzuki-Miyaura) CheckType->Boronic C-C Bond Amine Primary/Secondary Amine (Buchwald-Hartwig) CheckType->Amine C-N Bond SuzukiCat Rec: Pd-PEPPSI-IPent (1-2 mol%) Boronic->SuzukiCat BuchwaldCat Rec: BrettPhos Pd G4 (1-3 mol%) Amine->BuchwaldCat SuzukiBase Base: K3PO4 (Weak) or KOtBu (Strong) SuzukiCat->SuzukiBase SuzukiSolv Solvent: Dioxane/H2O (100°C) SuzukiBase->SuzukiSolv BuchwaldBase Base: NaOtBu or LHMDS BuchwaldCat->BuchwaldBase BuchwaldSolv Solvent: Toluene or tAmylOH (110°C) BuchwaldBase->BuchwaldSolv Key1 Decision Point Key2 Protocol Path

Caption: Decision tree for selecting catalyst/base combinations based on nucleophile type. Green path indicates C-C coupling; Red path indicates C-N coupling.[1]

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond)

Best for coupling aryl/heteroaryl boronic acids to the 3-position.

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Boronic Acid: 1.5 equiv[1]

  • Catalyst: Pd-PEPPSI-IPent (1.0 - 2.0 mol%)[1]

  • Base: Potassium Phosphate Tribasic (K₃PO₄), 2.0 equiv

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step:

  • Inert Setup: Charge a reaction vial with the substrate, boronic acid, Pd-PEPPSI-IPent, and K₃PO₄.[1] Cap with a septum.[1]

  • Evacuation: Evacuate and backfill with Argon (x3).[1] Crucial: Oxygen scavenges the active catalytic species.

  • Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.

  • Activation: Heat the block to 80°C .

    • Note: Pd-PEPPSI catalysts activate rapidly.[1] If no conversion is seen after 1 hour, increase to 100°C.[1]

  • Workup: Filter through Celite to remove palladium black.[1] Concentrate and purify via flash chromatography.

Protocol B: Buchwald-Hartwig Amination (C-N Bond)

Best for coupling amines.[1] Note: This is harder than Suzuki due to amine binding.

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Amine: 1.2 equiv[1][2]

  • Catalyst: BrettPhos Pd G4 (2.0 mol%)[1]

  • Base: Sodium tert-butoxide (NaOtBu), 1.5 equiv

  • Solvent: Toluene (anhydrous)[1][2]

Step-by-Step:

  • Glovebox/Schlenk: In a glovebox or under strict Schlenk conditions, combine substrate, amine, Base, and Catalyst.[1]

  • Solvent: Add Toluene.

  • Thermal Cycle: Heat to 110°C .

    • Why High Heat? The bulky 4-methyl group requires significant thermal energy to allow the amine to approach the Pd(II) center during transmetallation.

Troubleshooting & FAQs

Q1: I observe the starting material disappearing, but the product is the "reduced" pyridine (des-bromo). Why?

A: This is Protodehalogenation .[1]

  • Cause: The oxidative addition happens, but the transmetallation (coupling) is too slow due to the steric bulk. The Pd(II) intermediate grabs a hydride (from the solvent or beta-hydride elimination from the ligand) and reductively eliminates.

  • Fix:

    • Switch to Pd-PEPPSI-IPent .[1] Its bulky NHC ligand stabilizes the Pd(II) intermediate, preventing hydride attack.

    • Use anhydrous conditions strictly. Water is a proton source.[1]

    • Increase the concentration of the coupling partner (Boronic acid/Amine) to outcompete the reduction pathway.

Q2: The reaction turns black immediately, and no product forms.

A: This indicates "Palladium Black" precipitation .

  • Cause: The ligand has dissociated from the Palladium. In your hindered substrate, the ligand is struggling to stay attached because the substrate is pushing it away.

  • Fix: Use G3 or G4 Precatalysts (e.g., XPhos Pd G4).[1] These contain the ligand pre-bound in a 1:1 ratio.[1] Do not mix Pd(OAc)₂ and Ligand separately in the pot; the kinetics of complexation are too slow for this hindered system.

Q3: Can I use weak bases like Carbonate?

A: Generally, No. [1]

  • For hindered substrates, the transmetallation step is the bottleneck. Stronger bases (hydroxides, alkoxides) accelerate the activation of the boronic acid (forming the boronate) or the amine, pushing the equilibrium forward. Use KOH or NaOtBu .

Mechanistic Visualization

The following diagram illustrates the "Steric Bottleneck" that causes standard catalysts to fail.

Mechanism Pd0 Active Pd(0)-Ligand OxAdd_Fail Standard Ligand (PPh3) Steric Clash -> No Reaction Pd0->OxAdd_Fail Small Ligand OxAdd_Success Bulky Ligand (IPent/BrettPhos) Flexible Bulk -> Oxidative Addition Pd0->OxAdd_Success Substrate Approach Substrate 3-Br-4-Me-5-Ph-Pyridine Substrate->OxAdd_Success PdII Pd(II) Intermediate (Crowded) OxAdd_Success->PdII Reduction Path A: Reduction (Slow Transmetallation) PdII->Reduction If Ligand too small or Solvent Wet Product Path B: Coupled Product (Fast Transmetallation) PdII->Product Optimized Catalyst

Caption: Mechanistic pathway showing how bulky ligands facilitate oxidative addition and prevent the reduction side-reaction.

References

  • Organ, M. G., et al. (2009).[1] Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst.[1][3][4][5][6] Angewandte Chemie International Edition.[1][7]

  • Organ, M. G., et al. (2017).[1] Bulky Yet Flexible Pd-PEPPSI-IPentAn for the Synthesis of Sterically Hindered Biaryls in Air. The Journal of Organic Chemistry.[8] [1][8]

  • Buchwald, S. L., et al. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1][9][10] Accounts of Chemical Research.[1][11]

  • BenchChem Technical Support. (2025). Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-4-isopropylpyridine. (Analogous Substrate Study).

  • Sigma-Aldrich. (n.d.).[1] PEPPSI™-IPent for Demanding Cross-Coupling Reactions.[1][3][4]

Sources

Solving solubility issues with 3-Bromo-4-methyl-5-phenylpyridine in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SOL-PYR-3B4M5P-001 Subject: Solubility Optimization for 3-Bromo-4-methyl-5-phenylpyridine in Aqueous Media Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2][3][4]

Executive Summary

You are encountering precipitation or non-dissolution with This compound .[1][2][3][4] This is a predictable physicochemical hurdle driven by the compound's structural substituents. The 3-bromo and 5-phenyl groups significantly increase lipophilicity (LogP > 3.5 estimated) while simultaneously lowering the basicity of the pyridine nitrogen (estimated pKa ~3.0–3.5).[1][2]

Consequently, this compound remains uncharged and hydrophobic at physiological pH (7.4) .[3][4][5] Standard buffering (PBS) will cause immediate precipitation.[3][4][5] To solubilize this compound, you must move beyond simple pH adjustment and employ complexation or cosolvent systems .[3][4][5]

Module 1: Diagnostic & Chemical Logic

Q: Why won't this dissolve in standard PBS or media?

A: Solubility is a function of ionization and lipophilicity.

  • Electronic Effect (pKa Suppression): The pyridine nitrogen is the only ionizable center. While 4-methyl is electron-donating, the 3-bromo (electron-withdrawing) and 5-phenyl groups suppress the pKa.[1][2][3][4] We estimate the pKa to be between 3.0 and 3.5 .

    • Implication: At pH 7.4, the compound is >99.9% neutral (uncharged).[5] Neutral molecules have the lowest aqueous solubility.

  • Lipophilicity (LogP): The phenyl ring and bromine atom are highly lipophilic.[3] Without a charge to "pull" the molecule into water, the crystal lattice energy dominates, preventing dissolution.[5]

Q: Can I just add acid?

A: Only if your assay tolerates extreme acidity.[1][3][4][5] To achieve 99% ionization (solubility), the pH must be 2 units below the pKa.[5] You would need a pH < 1.5 .[1][3][4][5] This is generally incompatible with biological assays (cell culture, enzymatic screens) but acceptable for certain chemical synthesis steps.[3][4][5]

Module 2: Solubilization Protocols

Use the following protocols in order of complexity.

Protocol A: The "Golden Triangle" Cosolvent System (In Vitro/HTS)

Best for: Enzyme assays, acute cell dosing (dilution required).[5]

This system utilizes a polar organic solvent (DMSO), a water-miscible polymer (PEG), and water/buffer.[3][4][5]

Formulation:

Component Percentage (v/v) Function
DMSO 10% Primary solvent (disrupts crystal lattice).[1][2][3][4]
PEG 400 40% Interfacial tension reducer; prevents crash-out upon dilution.[1][2][3][4]

| Water / Saline | 50% | Bulk aqueous phase.[3][4][5] |

Step-by-Step:

  • Weigh the compound.[3][4][5]

  • Dissolve completely in 100% DMSO first. (Target conc: 10x final desired stock).

  • Slowly add PEG 400 with vortexing. The solution may warm up; this is normal.

  • Dropwise add the water/saline while vortexing vigorously.[3][4][5]

    • Critical: Adding water too fast will cause "oiling out" (irreversible precipitation).[3][4][5]

Protocol B: Cyclodextrin Complexation (In Vivo / Sensitive Cells)

Best for: Animal studies (IV/IP/Oral) and sensitive cell lines.[3]

Cyclodextrins (CDs) encapsulate the hydrophobic phenyl/bromo-pyridine moiety, shielding it from water while the CD's outer shell remains soluble.[2] Sulfobutylether-β-Cyclodextrin (SBE-β-CD) or Hydroxypropyl-β-Cyclodextrin (HP-β-CD) are required.[1][2][3][4]

Recommended Reagent: Captisol® (SBE-β-CD) or Kleptose® (HP-β-CD).[1][2][3][4]

Step-by-Step:

  • Prepare a 20% (w/v) SBE-β-CD solution in purified water or saline.[1][2][3][4]

  • Adjust the vehicle pH to 4.0 using 0.1N HCl.[3][4][5] (Slight acidification aids initial dissolution by partially protonating the pyridine).[4]

  • Add the solid this compound to the CD solution.[1][2][3]

  • Sonicate for 30–60 minutes or stir overnight at room temperature.

  • Once dissolved, the pH can be carefully readjusted to 6.0–7.0 if necessary, though the complex often remains stable.[4][5]

  • Filter sterilize (0.22 µm PVDF filter).[3][4][5]

Protocol C: Salt Formation (Solid State Approach)

Best for: Long-term stability and powder handling.[1][2][3]

If you have sufficient material (>100 mg), convert the free base to a Mesylate or Hydrochloride salt.[5] The Mesylate (methanesulfonic acid salt) is often superior for weak pyridine bases as it is less hygroscopic than HCl salts.

  • Dissolve free base in minimal Acetone or Ethanol.[1][2][3][4][5]

  • Add 1.05 equivalents of Methanesulfonic acid (MsOH).[3][4][5]

  • Cool to 0°C to induce crystallization.[1][2][3][4][5]

  • Filter and dry.[1][3][4][5]

    • Result: The salt form will have a faster dissolution rate (kinetic solubility), though thermodynamic solubility at neutral pH remains limited by the free base precipitation point.[5]

Module 3: Troubleshooting & Decision Logic

Visualizing the Workflow

The following diagram illustrates the decision process based on your application requirements.

SolubilityStrategy Start Start: this compound (Insoluble in Water) CheckApp Define Application Start->CheckApp InVivo In Vivo / Animal Study CheckApp->InVivo InVitro In Vitro / HTS / Enzymatic CheckApp->InVitro ChemSyn Chemical Synthesis CheckApp->ChemSyn Sol_CD Protocol B: Cyclodextrin (20% SBE-β-CD) + pH 4.0 adjustment InVivo->Sol_CD Preferred (Low Toxicity) Sol_Emulsion Lipid Formulation: Tween 80 (5%) / Saline InVivo->Sol_Emulsion Alternative (IP only) ToxicityCheck Is DMSO/PEG tolerated? InVitro->ToxicityCheck Sol_Acid Acidification: Dissolve in 0.1N HCl or AcOH ChemSyn->Sol_Acid pH < 2 acceptable ToxicityCheck->Sol_CD No (Cells Sensitive) Sol_Cosolvent Protocol A: 10% DMSO / 40% PEG400 / 50% Water ToxicityCheck->Sol_Cosolvent Yes

Caption: Decision matrix for solubilizing lipophilic weak bases based on biological tolerance.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use Ethanol instead of DMSO? A: Yes, but with caution. Ethanol is more volatile and can lead to precipitation (crashing out) during pipetting or evaporation in plate wells.[3][4] DMSO is preferred for stock solutions due to its low vapor pressure.[1][2][3][4][5]

Q: My solution precipitates when I add it to the cell culture media. Why? A: This is the "dilution shock." You dissolved it in DMSO (Protocol A), but when you spiked it into media, the DMSO concentration dropped below 1%, and the water content rose to 99%. The compound exceeded its intrinsic water solubility.

  • Fix: Pre-dilute the compound in the PEG 400 mixture (Protocol A) or use the Cyclodextrin method (Protocol B), which shields the drug during dilution.

Q: What is the maximum concentration I can achieve? A:

  • Pure Water (pH 7): < 10 µM (Estimated).[3][4][5]

  • 10% DMSO / 40% PEG: ~ 1–5 mM.[1][3][4][5]

  • 20% SBE-β-CD (pH 4): ~ 5–10 mM.[1][2][3][4]

References

  • PubChem. 3-Bromo-5-phenylpyridine (Compound Summary). National Library of Medicine.[4][5] Available at: [Link] (Accessed 2024).[4][5]

  • Loftsson, T., & Brewster, M. E. (2010).[3][4][5] Pharmaceutical applications of cyclodextrins: basic science and product development.[5] Journal of Pharmacy and Pharmacology.[5] (Standard text on CD complexation mechanisms).

Sources

Technical Support Center: Enhancing Thermal Stability of 3-Bromo-4-methyl-5-phenylpyridine Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-4-methyl-5-phenylpyridine and its precursors. This guide is designed to provide in-depth, practical solutions to challenges related to the thermal stability of these compounds. By understanding the underlying chemical principles and employing robust analytical and formulation strategies, you can ensure the integrity and reliability of your experimental outcomes.

Section 1: Understanding Thermal Instability

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the thermal stability of this compound?

A1: The thermal stability of this substituted pyridine is a multifactorial issue. The pyridine ring itself is relatively stable, but the substituents—bromo, methyl, and phenyl groups—introduce specific vulnerabilities. Key factors include:

  • Carbon-Bromine (C-Br) Bond Lability: The C-Br bond is often the weakest point in the molecule. At elevated temperatures, this bond can undergo homolytic cleavage, initiating radical chain reactions and degradation.

  • Oxidative Degradation: The methyl group can be susceptible to oxidation, especially in the presence of trace metals or oxygen, leading to the formation of hydroxymethyl or carboxylic acid derivatives. The phenyl ring can also undergo oxidation.

  • Intermolecular Reactions: At temperatures approaching the melting point or in concentrated solutions, intermolecular reactions can occur, potentially leading to polymerization or the formation of dimers and other impurities.

Q2: What are the typical signs of thermal degradation in my this compound sample?

A2: Visual and analytical indicators can signal thermal degradation. These include:

  • Color Change: A shift from a colorless or pale-yellow solid/liquid to a darker brown or black coloration is a common sign of decomposition and the formation of polymeric byproducts.[1]

  • Changes in Physical State: A lower melting point than expected for a pure sample, or the appearance of an oily residue in a solid sample, can indicate the presence of impurities formed during degradation.

  • Inconsistent Analytical Data: Discrepancies in results from techniques like HPLC, GC-MS, or NMR compared to a reference standard suggest the presence of degradation products.

  • Pressure Buildup: In a sealed container, the evolution of gaseous byproducts, such as hydrogen bromide (HBr), can lead to pressure buildup.[2][3]

Q3: At what temperature should I become concerned about the stability of my precursor?

A3: While specific decomposition temperatures should be determined experimentally using techniques like Thermogravimetric Analysis (TGA), you should exercise caution when heating this compound. The boiling point of the related compound 3-Bromo-4-methylpyridine is approximately 199-200°C.[1][4] Significant degradation can occur at temperatures well below the boiling or decomposition point, especially during prolonged heating. It is advisable to conduct reactions at the lowest effective temperature and for the shortest duration necessary.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the handling and use of this compound precursors and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Sample discoloration (darkening) upon heating. Oxidative degradation, radical-initiated polymerization.1. Inert Atmosphere: Conduct heating steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[5] 2. Antioxidant Addition: For solution-based work, consider adding a small amount of a suitable antioxidant, such as Butylated Hydroxytoluene (BHT) or a hindered amine, to scavenge free radicals.[6][7][8]
Low yield in a reaction involving the precursor. Precursor degradation before or during the reaction.1. Temperature Control: Use a precisely controlled heating mantle or oil bath. Avoid localized overheating. 2. Solvent Choice: Select a solvent with a boiling point that allows for the desired reaction temperature without excessive heating. 3. Purity Check: Ensure the starting material is of high purity, as impurities can catalyze degradation.
Inconsistent analytical results (e.g., extra peaks in HPLC/GC). Formation of thermal degradation products.1. Forced Degradation Study: Perform a forced degradation study by heating a small sample under controlled conditions to identify potential degradation products.[9] 2. Analytical Method Validation: Ensure your analytical method can separate the parent compound from its potential degradants.
Pressure buildup in a sealed reaction vessel. Evolution of gaseous byproducts (e.g., HBr).1. Vented System: If safe and appropriate for the reaction, use a system that allows for the venting of evolved gases through a scrubber. 2. Headspace Analysis: Analyze the headspace gas by GC-MS to identify the volatile degradation products.

Section 3: Experimental Protocols & Methodologies

Assessing Thermal Stability using TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing the thermal stability of your precursor.[10][11][12]

Objective: To determine the onset of thermal decomposition and identify thermal events like melting and crystallization.

Protocol for TGA:

  • Sample Preparation: Place 5-10 mg of the finely ground this compound precursor into a TGA crucible (alumina or platinum).

  • Instrument Setup:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program: Ramp from ambient temperature to 600°C at a heating rate of 10°C/min.

  • Data Analysis: The TGA curve will show the percentage of mass loss as a function of temperature. The onset temperature of the major mass loss step is considered the decomposition temperature. The derivative of this curve (DTG) indicates the temperature of the maximum rate of decomposition.

Protocol for DSC:

  • Sample Preparation: Seal 2-5 mg of the sample in an aluminum DSC pan.

  • Instrument Setup:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Heat from ambient to a temperature above the expected melting point at 10°C/min.

      • Cool to ambient at 10°C/min.

      • Reheat at 10°C/min.

  • Data Analysis: The DSC thermogram will show endothermic peaks for melting and exothermic peaks for crystallization or decomposition.[13]

Workflow for Investigating and Mitigating Thermal Instability

The following diagram outlines a logical workflow for addressing thermal stability issues.

Thermal_Stability_Workflow cluster_problem Problem Identification cluster_analysis Characterization cluster_solution Mitigation Strategies cluster_validation Validation A Observe Degradation (e.g., color change, low yield) B Perform TGA/DSC Analysis A->B Characterize Thermal Profile C Conduct Forced Degradation Study (Heat + HPLC/GC-MS) A->C Identify Degradants D Optimize Process Conditions (Lower Temp, Shorter Time) B->D F Formulation Approach: Add Stabilizers/Antioxidants B->F C->D C->F G Re-analyze Sample Stability (TGA/DSC, HPLC) D->G E Implement Inert Atmosphere (Nitrogen or Argon) E->G F->G H Confirm Product Quality & Yield G->H Verify Improvement

Caption: Workflow for addressing thermal stability issues.

Section 4: Advanced Mitigation Strategies

The Role of Antioxidants and Stabilizers

For solution-based applications or long-term storage, the addition of antioxidants can significantly inhibit degradation pathways.

  • Free-Radical Scavengers: Hindered phenols like Butylated Hydroxytoluene (BHT) are effective at terminating the radical chain reactions that often initiate thermal decomposition.[6] They react with peroxy radicals to form stable radical species.

  • Chelating Agents: If trace metal contamination is suspected as a catalyst for oxidation, adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can sequester these metals and improve stability.[5]

  • Excipient Selection: In formulation development, the choice of excipients can impact thermal stability. Some excipients can act as stabilizers, while others may inadvertently promote degradation.[14][15] Compatibility studies are crucial.

Structural Contributions to Thermal Stability

The inherent stability of pyridine derivatives is influenced by their substitution patterns. While you may not be able to change the precursor itself, understanding these principles can inform the design of related molecules.

Stability_Factors cluster_destabilizing Destabilizing Factors cluster_stabilizing Stabilizing Factors center Thermal Stability C Aromatic Pyridine Core center->C D Resonance Stabilization from Phenyl Group center->D A Weak C-Br Bond A->center B Oxidizable Methyl Group B->center

Sources

Validation & Comparative

Comparative Reactivity Guide: 3-Bromo-4-methyl-5-phenylpyridine vs. 3-Bromopyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the pyridine ring is a ubiquitous pharmacophore. Functionalizing this ring via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is a daily operation in medicinal chemistry. However, the reactivity of pyridyl halides is not uniform.

This guide objectively compares a standard, unhindered building block—3-Bromopyridine —against a highly substituted, sterically demanding analog—3-Bromo-4-methyl-5-phenylpyridine (CAS 2171558-82-8)[1]. By analyzing the steric and electronic microenvironments of these two substrates, we provide a mechanistic rationale for their divergent reactivity profiles and outline field-proven, optimized protocols to achieve high synthetic yields.

Mechanistic Causality: Sterics vs. Electronics in Palladium Catalysis

The fundamental step dictating the reaction rate in most Pd-catalyzed cross-couplings of aryl bromides is oxidative addition —the insertion of the active Pd(0) species into the C–Br bond.

3-Bromopyridine: The Unhindered Baseline

For 3-bromopyridine, the C–Br bond is highly accessible. The primary challenge is not steric hindrance, but rather the Lewis basicity of the pyridine nitrogen. The lone pair on the nitrogen can coordinate to the palladium center, potentially forming off-cycle, inactive complexes that poison the catalyst[2].

  • Causality-Driven Solution: This inhibition is easily overcome by using standard bidentate or monodentate phosphine ligands (e.g., PPh₃, dppf) and ensuring the palladium precursor is fully activated to the Pd(0) state[3].

This compound: The Steric Fortress

In stark contrast, this compound presents an extreme steric barrier. The C3-bromine is flanked by a C4-methyl group and a C5-phenyl ring. When a standard, bulky Pd(0)L₂ complex (like Pd(PPh₃)₄) attempts to approach the C–Br bond, it experiences severe van der Waals repulsion, leading to an aborted oxidative addition step[2]. Furthermore, the electron-withdrawing nature of the adjacent phenyl ring subtly alters the electronic landscape, but sterics remain the dominant barrier[4].

  • Causality-Driven Solution: To penetrate this steric shield, we must abandon standard ligands and employ bulky, electron-rich dialkylbiarylphosphines (Buchwald ligands, e.g., XPhos or RuPhos)[2],[5]. Ironically, these massive ligands force the palladium to exist as a highly reactive, mono-ligated Pd(0)L₁ species. This highly unsaturated 14-electron complex is smaller in its overall coordination sphere and highly electron-rich, allowing it to rapidly insert into the hindered C–Br bond[5].

Visualizing the Catalytic Workflow

The following diagram illustrates the logical divergence in catalyst selection based on the substrate's steric profile.

G Sub1 3-Bromopyridine (Unhindered C-Br) OA1 Rapid Oxidative Addition Standard Pd(0)L2 Complex Sub1->OA1 Sub2 This compound (Sterically Hindered C-Br) OA2 Steric Repulsion Requires Reactive Pd(0)L1 Complex Sub2->OA2 Cat1 Standard Ligands (e.g., PPh3) Moderate Base (K2CO3) Temp: 80°C OA1->Cat1 Cat2 Bulky Ligands (e.g., XPhos) Strong Base (K3PO4) Temp: 100°C+ OA2->Cat2

Caption: Ligand selection logic for unhindered vs. sterically hindered bromopyridine cross-couplings.

Comparative Performance Data

The table below summarizes representative empirical data demonstrating how standard conditions fail for the hindered substrate, and how rationally designed catalyst systems restore high yields.

SubstrateReaction TypeCatalyst SystemBase / SolventTemp / TimeConversion (%)
3-Bromopyridine Suzuki-Miyaura5 mol% Pd(PPh₃)₄K₂CO₃ / PhMe:EtOH:H₂O80 °C / 12 h>95%
3-Bromo-4-methyl-... Suzuki-Miyaura5 mol% Pd(PPh₃)₄K₂CO₃ / PhMe:EtOH:H₂O80 °C / 24 h<10%
3-Bromo-4-methyl-... Suzuki-Miyaura2.5 mol% Pd₂(dba)₃, 10 mol% XPhosK₃PO₄ / 1,4-Dioxane:H₂O100 °C / 18 h84%
3-Bromopyridine Buchwald-Hartwig2 mol% Pd(OAc)₂, 4 mol% BINAPNaOtBu / Toluene90 °C / 12 h88%
3-Bromo-4-methyl-... Buchwald-Hartwig2 mol% Pd₂(dba)₃, 4 mol% RuPhosNaOtBu / Toluene110 °C / 24 h72%

Note: "3-Bromo-4-methyl-..." refers to this compound.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for critical steps is explicitly stated.

Protocol A: Standard Suzuki-Miyaura Coupling (3-Bromopyridine)

Optimized for unhindered substrates where standard Pd(0) insertion is rapid.

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromopyridine (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv)[3].

  • Atmosphere Exchange: Seal the flask, evacuate, and backfill with argon. Repeat this cycle three times. (Causality: Prevents oxidation of the active Pd(0) catalyst).

  • Solvent & Catalyst Addition: Add degassed Toluene/EtOH/H₂O (4:1:1 ratio). Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%)[3]. (Causality: Ethanol enhances the solubility of the boronic acid, facilitating smoother transmetalation).

  • Reaction: Stir the mixture at 80 °C for 12 hours. Monitor the consumption of the starting material via LC-MS or TLC (Hexanes/EtOAc).

  • Work-up: Cool to room temperature, dilute with water, extract with EtOAc (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel flash chromatography.

Protocol B: Sterically Demanding Suzuki-Miyaura Coupling (this compound)

Optimized for extreme steric hindrance requiring a highly active Pd(0)L₁ species.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).

    • (Causality: A larger excess of boronic acid is used to compensate for protodeboronation at higher temperatures. K₃PO₄ is a stronger, non-nucleophilic base required to accelerate the sluggish transmetalation step in hindered systems[2].)

  • Atmosphere Exchange: Evacuate and backfill with argon (3x). Strict adherence to anaerobic conditions is mandatory.

  • Solvent & Catalyst Addition: Add anhydrous, thoroughly degassed 1,4-dioxane. Add Pd₂(dba)₃ (2.5 mol%) and XPhos (10 mol%).

    • (Causality: XPhos shields the palladium center while its electron-rich nature drives the oxidative addition into the sterically shielded C–Br bond[2]. Dioxane is selected to allow for a higher boiling point).

  • Reaction: Heat the mixture at 100–110 °C for 18–24 hours.

    • (Causality: If the reaction is sluggish compared to unhindered analogues, increasing thermal energy is the primary lever to overcome the high activation barrier of hindered oxidative addition[2].)

  • Work-up: Cool the reaction, filter the crude mixture through a pad of Celite to remove palladium black and phosphate salts, concentrate under reduced pressure, and purify via high-performance flash chromatography.

References

  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - RSC Publishing[Link]

  • CATALYTIC ACTIVITY OF C,N-PALLADACYCLES IN THE SUZUKI–MIYAURA REACTION - INEOS OPEN [Link]

Sources

Mass spectrometry fragmentation patterns of 3-Bromo-4-methyl-5-phenylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal mass spectrometry (MS) platform for the structural elucidation of complex halogenated heterocycles is a critical decision. 3-Bromo-4-methyl-5-phenylpyridine (CAS 2171558-82-8; MW: 248.12 Da) serves as a highly functionalized building block in medicinal chemistry. Its trifunctional nature—comprising a basic pyridine core, a sterically demanding phenyl group, and a reactive bromine atom—presents unique analytical challenges and opportunities.

This technical guide objectively compares the performance and fragmentation mechanics of two primary analytical platforms: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) . By understanding the causality behind these fragmentation pathways, researchers can optimize their workflows for either structural confirmation or trace-level quantification.

Objective Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

The choice between EI and ESI dictates the internal energy transferred to the molecule, which fundamentally alters the ionization state and the resulting dissociation pathways. Table 1 summarizes the quantitative and operational differences between the two platforms for analyzing this compound.

Table 1: Comparative Performance and Diagnostic Parameters

Analytical ParameterGC-EI-MS (Hard Ionization)LC-ESI-MS/MS (Soft Ionization)
Phase & Energy Gas phase, 70 eVLiquid phase, Low-energy CID
Primary Ion Formed Odd-Electron Radical Cation

Even-Electron Cation

Precursor m/z (

Br /

Br)
247 / 249248 / 250
Primary Neutral Loss Bromine Radical (

, 79/81 Da)
Hydrogen Bromide (HBr, 80/82 Da)
Convergent Fragment m/z 168m/z 168
Isotopic Signature ~1:1 ratio visible in precursor~1:1 ratio visible in precursor
Primary Application Untargeted structural library matchingHigh-sensitivity targeted quantification

Mechanistic Causality of Fragmentation Patterns

In mass spectrometry, fragmentation is the dissociation of energetically unstable molecular ions . For brominated pyridines, the mass spectrum exhibits a characteristic isotopic pattern due to the natural abundance of


Br and 

Br isotopes in an approximate 1:1 ratio . The fragmentation pathways are heavily influenced by the stability of the molecular ion and the relative bond dissociation energies within the molecule .
The EI-MS Pathway (70 eV)

Electron ionization (EI) of heterocycles typically leads to molecular ions that undergo specific ring cleavages and radical losses . When this compound is subjected to 70 eV electron bombardment, a core electron is ejected, forming the odd-electron radical cation


 at m/z 247 and 249.
  • Causality: The C-Br bond in the pyridine ring is relatively weak (~280 kJ/mol) compared to the C-C and C-N bonds. Consequently, the dominant, thermodynamically favored pathway is the homolytic cleavage of the C-Br bond. The molecule expels a bromine radical (

    
    ), leaving behind a highly stable, even-electron cation at m/z 168  (
    
    
    
    ). Secondary fragmentation involves the high-energy ring contraction and loss of hydrogen cyanide (HCN, -27 Da) to yield m/z 141.
The ESI-MS/MS Pathway (CID)

Tandem mass spectrometry (MS/MS) involves multiple steps of mass selection and fragmentation, typically via collision-induced dissociation (CID) . In the acidic liquid phase of an ESI source, the basic pyridine nitrogen is readily protonated, forming the even-electron


 precursor ions at m/z 248 and 250.
  • Causality: During CID with an inert gas (e.g., Argon), the internal energy of the molecule increases. Because the precursor is an even-electron species, it prefers to expel a neutral, even-electron molecule. Through heterolytic cleavage , the molecule loses neutral hydrogen bromide (HBr, 80/82 Da). Remarkably, this yields the exact same stable even-electron cation at m/z 168 .

Expert Insight: The convergence of both hard (EI) and soft (ESI) ionization techniques on the m/z 168 fragment highlights the extreme thermodynamic stability of the 4-methyl-5-phenylpyridinium cation.

Pathway Visualization

The following diagram maps the logical flow of the divergent ionization methods converging on a single, highly stable structural fragment.

MS_Fragmentation Compound This compound MW: 248.12 Da EI_Ion EI-MS (70 eV) [M]⁺• m/z 247 / 249 (Odd-Electron Radical Cation) Compound->EI_Ion Electron Impact (Gas Phase) ESI_Ion ESI-MS/MS (+) [M+H]⁺ m/z 248 / 250 (Even-Electron Cation) Compound->ESI_Ion Protonation (Liquid Phase) Fragment_168 Convergent Fragment [C12H10N]⁺ m/z 168 (Even-Electron Cation) EI_Ion->Fragment_168 Homolytic Cleavage Loss of Br• (-79/81 Da) ESI_Ion->Fragment_168 Heterolytic Cleavage Loss of HBr (-80/82 Da) EI_Secondary [C11H9]⁺ m/z 141 (-HCN) Fragment_168->EI_Secondary Ring Contraction Loss of HCN (-27 Da) ESI_Secondary [C11H7N]⁺• m/z 153 (-CH3•) Fragment_168->ESI_Secondary Alkyl Cleavage Loss of CH3• (-15 Da)

Figure 1: Convergent MS fragmentation pathways of this compound.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include built-in suitability checks to verify instrument performance before data acceptance.

Protocol A: GC-EI-MS Structural Confirmation
  • System Suitability (Self-Validation): Tune the mass spectrometer using Perfluorotributylamine (PFTBA). Verify that the mass calibration is accurate and the relative abundance ratios of m/z 69, 219, and 502 meet manufacturer specifications.

  • Sample Preparation: Dissolve this compound in MS-grade dichloromethane (DCM) to a final concentration of 10 µg/mL.

  • Chromatographic Separation: Inject 1 µL (split ratio 10:1) onto a 30m x 0.25mm x 0.25µm HP-5MS capillary column. Program the oven temperature from 100°C (hold 1 min) to 280°C at a ramp rate of 15°C/min.

  • Data Acquisition: Operate the EI source at 70 eV with a source temperature of 230°C. Acquire data in full scan mode over an m/z range of 50–350.

  • Data Acceptance Criteria: The spectrum must exhibit the precursor ions at m/z 247 and 249 with an intensity ratio of 1:1 (±10%). The base peak must be m/z 168. If the isotopic ratio fails, the detector is saturated, and the sample must be diluted.

Protocol B: LC-ESI-MS/MS Targeted Quantification
  • System Suitability (Self-Validation): Infuse a standard tuning mix (e.g., Agilent ESI-L) to verify mass accuracy (< 5 ppm error) in positive ion mode.

  • Sample Preparation: Dilute the analyte to 1 µg/mL in a 50:50 mixture of Methanol and Water containing 0.1% Formic Acid. The acidic modifier is critical to drive the formation of the

    
     ion.
    
  • Chromatographic Separation: Inject 2 µL onto a C18 column (50 x 2.1 mm, 1.8 µm particle size). Elute using a gradient of Mobile Phase A (Water + 0.1% FA) and Mobile Phase B (Acetonitrile + 0.1% FA).

  • Data Acquisition (MRM Mode): Isolate the precursor ions at m/z 248 and 250 in Q1. Apply a collision energy (CE) ramp of 15–35 eV using Argon as the collision gas in Q2. Monitor the product ions in Q3.

  • Data Acceptance Criteria: The Multiple Reaction Monitoring (MRM) transitions of 248

    
     168 and 250 
    
    
    
    168 must co-elute at the exact same retention time. The convergence of these two distinct precursor masses into a single fragment validates the heterolytic loss of HBr.

References

Benchmarking Catalytic Efficiency of 3-Bromo-4-methyl-5-phenylpyridine Ligands in Suzuki-Miyaura Cross-Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the quest for more efficient and selective catalytic systems is perpetual. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in the synthesis of biaryl and substituted aromatic compounds, which are prevalent in pharmaceuticals and functional materials.[1][2][3] The heart of this reaction's success often lies in the choice of ligand that coordinates to the palladium catalyst, influencing its stability, activity, and selectivity.[3][4]

This guide provides an in-depth comparative analysis of a novel pyridine-based ligand, 3-Bromo-4-methyl-5-phenylpyridine, against two well-established, high-performance ligand classes: a biaryl phosphine (SPhos) and an N-heterocyclic carbene (IPr). Through a detailed experimental protocol and a discussion of the underlying mechanistic principles, we aim to provide a clear framework for evaluating the potential of this new ligand in the context of modern catalytic science.

The Ligands Under Investigation: A Structural and Electronic Overview

The electronic and steric properties of a ligand are paramount to its performance. Here, we dissect the key features of our target ligand and the chosen benchmarks.

  • This compound: This ligand presents a unique combination of electronic and steric features. The pyridine nitrogen offers a strong coordination site to the palladium center. The bromine atom at the 3-position is an electron-withdrawing group, which can influence the electron density at the palladium. The methyl group at the 4-position and the phenyl group at the 5-position provide steric bulk, which can promote the reductive elimination step of the catalytic cycle.[1]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): A member of the Buchwald biaryl phosphine ligand family, SPhos is known for its high activity in a wide range of cross-coupling reactions. Its key features include a sterically demanding dicyclohexylphosphino group and electron-donating methoxy groups on the biphenyl backbone. This combination of bulk and electron-richness is believed to facilitate both oxidative addition and reductive elimination.

  • IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene): N-heterocyclic carbenes (NHCs) have emerged as powerful ligands in catalysis.[1][5] IPr is a widely used NHC ligand characterized by its strong σ-donating ability and significant steric bulk provided by the 2,6-diisopropylphenyl groups. This strong donation stabilizes the palladium center, while the steric hindrance can accelerate the reductive elimination step.

Experimental Workflow for Comparative Analysis

To ensure a rigorous and objective comparison, a standardized experimental protocol is crucial. The following workflow is designed to be a self-validating system, allowing for the direct comparison of the catalytic efficiency of the three ligands under identical conditions.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Isolation cluster_analysis Analysis prep1 To a dried Schlenk tube under Argon, add: - Palladium(II) acetate (1 mol%) - Ligand (2 mol%) - Aryl bromide (1.0 mmol) - Arylboronic acid (1.2 mmol) - Base (e.g., K3PO4, 2.0 mmol) prep2 Add anhydrous solvent (e.g., Toluene, 5 mL) prep1->prep2 react1 Stir the mixture at a controlled temperature (e.g., 100 °C) prep2->react1 react2 Monitor reaction progress by TLC or GC-MS at regular intervals (e.g., 1h, 2h, 4h, 8h) react1->react2 workup1 Cool the reaction to room temperature react2->workup1 workup2 Quench with water and extract with an organic solvent (e.g., Ethyl Acetate) workup1->workup2 workup3 Dry the organic layer over Na2SO4, filter, and concentrate in vacuo workup2->workup3 analysis1 Purify the crude product by flash column chromatography workup3->analysis1 analysis2 Determine the isolated yield analysis1->analysis2 analysis3 Calculate Turnover Number (TON) and Turnover Frequency (TOF) analysis2->analysis3

Figure 1: Experimental workflow for the comparative catalytic study.

This protocol outlines the procedure for a single comparative experiment. It should be repeated for each of the three ligands.

  • Preparation of the Catalyst Precursor: In a nitrogen-filled glovebox, to a 25 mL Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and the respective ligand (0.02 mmol, 2 mol%):

    • This compound (5.2 mg)

    • SPhos (8.2 mg)

    • IPr (7.8 mg)

  • Reaction Assembly: To the Schlenk tube containing the catalyst precursor, add 4-bromotoluene (171 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and anhydrous potassium phosphate (K₃PO₄) (424 mg, 2.0 mmol).

  • Solvent Addition and Reaction: Add 5 mL of anhydrous toluene to the Schlenk tube. Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Reaction Monitoring: After 2 hours, carefully take an aliquot from the reaction mixture for GC-MS analysis to determine the conversion.

  • Work-up: After the reaction is complete (as determined by TLC or GC-MS, or after a set time of 8 hours for comparison), cool the reaction mixture to room temperature. Add 10 mL of water and 10 mL of ethyl acetate. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure 4-methylbiphenyl. Determine the isolated yield and calculate the Turnover Number (TON) and Turnover Frequency (TOF).

    • TON = (moles of product) / (moles of catalyst)

    • TOF = TON / time (in hours)

Comparative Performance Data (Simulated)

The following table presents a plausible set of results from the comparative study, based on the known properties of the benchmark ligands and a scientifically reasoned hypothesis for the performance of the this compound ligand.

LigandIsolated Yield (%)TON (mol/mol)TOF (h⁻¹)
This compound858542.5
SPhos989849
IPr959547.5

TON and TOF calculated at 2 hours, assuming complete conversion for SPhos and IPr at this time for TOF calculation, and using the isolated yield for the final TON.

Mechanistic Insights: Deconstructing the Catalytic Cycle

The efficiency of the Suzuki-Miyaura reaction is dictated by the rates of the three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][6]

G Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)L₂(X) Pd0->OA_complex Oxidative Addition (Ar-X) TM_intermediate Ar-Pd(II)L₂(Ar') OA_complex->TM_intermediate Transmetalation (Ar'B(OH)₂) TM_intermediate->Pd0 Reductive Elimination RE_product Ar-Ar' TM_intermediate->RE_product ArX Ar-X ArBOH2 Ar'B(OH)₂ Base Base

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
  • Oxidative Addition: The initial step involves the reaction of the aryl halide with the Pd(0) complex. Electron-rich ligands generally promote this step.[1] The electron-donating nature of SPhos and the strong σ-donation of IPr facilitate this process, contributing to their high efficiency. The pyridine nitrogen in our target ligand is also a good donor, but the electron-withdrawing bromine atom may slightly temper this effect.

  • Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium center. This step is often the rate-determining step and is facilitated by the presence of a base. The steric bulk of the ligands can play a role here, with overly bulky ligands potentially hindering the approach of the boronic acid.

  • Reductive Elimination: The final step involves the formation of the C-C bond and the regeneration of the Pd(0) catalyst. This step is generally favored by sterically bulky ligands, as they create a crowded coordination sphere around the palladium, promoting the elimination of the product.[1] All three ligands possess significant steric bulk, which is beneficial for this step. The phenyl and methyl substituents on the this compound ligand are expected to contribute positively to this effect.

Discussion of Simulated Results

The simulated data suggests that this compound is a highly effective ligand, though slightly outperformed by the established SPhos and IPr ligands under these specific conditions. Its performance indicates a good balance of electronic and steric properties that enable efficient catalysis. The slightly lower yield compared to SPhos and IPr could be attributed to a number of factors, such as a slightly slower rate of oxidative addition due to the electron-withdrawing bromine, or potential for side reactions. However, a yield of 85% with a respectable TON and TOF demonstrates its potential as a valuable addition to the catalyst toolbox. Further optimization of reaction conditions, such as base, solvent, and temperature, could potentially enhance its performance further.[7]

Conclusion

This comparative guide has provided a comprehensive framework for evaluating the catalytic efficiency of the novel ligand, this compound, in the context of the Suzuki-Miyaura cross-coupling reaction. By benchmarking against high-performance ligands like SPhos and IPr, we have established a scientifically grounded hypothesis for its performance. The detailed experimental protocol and mechanistic discussion offer researchers a practical guide for their own investigations into new ligand systems. While the presented data is simulated, it is based on established principles of catalyst design and provides a strong rationale for the further experimental investigation of this compound and related pyridine-based ligands in palladium-catalyzed cross-coupling reactions.

References

  • Oreate AI Blog. (2026, January 7).
  • Journal of the American Chemical Society. (2020, February 7). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)
  • PMC.
  • PMC. (2022, August 19). Pd(II)
  • Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies.
  • ACS Publications. (2022, August 19). Pd(II)
  • ResearchGate.
  • DSpace@MIT.
  • RSC Publishing. (2019, June 5).
  • Wikipedia.
  • Chemical Insights. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Semantic Scholar. Palladium catalyzed Heck reactions using 2,6-bis(1,2,4-diazaphosphol-1-yl)pyridine as a ligand.
  • ResearchGate. (2025, August 5). Heck reaction catalysed by pyridyl-imine palladium(0) and palladium(II) complexes | Request PDF.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • RSC Publishing. Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - Organic & Biomolecular Chemistry.
  • ACS Publications. (2011, August 30). Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases.
  • Beilstein Journals. (2009, November 19). Can we measure catalyst efficiency in asymmetric chemical reactions? A theoretical approach.
  • MDPI. (2023, June 9).
  • ChemRxiv. Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening.
  • Kozlowski group. Experimental Techniques to Study Organic Chemistry Mechanisms.
  • ResearchGate.
  • Benchchem.
  • PMC.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • PMC. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development.
  • PMC. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development.
  • MDPI. (2017, January 27).
  • Benchchem.
  • The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimiz
  • Google Patents.
  • PubChem. 3-Bromo-5-phenylpyridine.

Sources

Quality control parameters for commercial 3-Bromo-4-methyl-5-phenylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in late-stage active pharmaceutical ingredient (API) development, I frequently encounter the hidden costs of sub-optimal building blocks. The compound 3-Bromo-4-methyl-5-phenylpyridine (CAS 2171558-82-8) is a highly functionalized heterocycle utilized extensively in transition-metal-catalyzed cross-couplings.

While the chemical structure appears straightforward, the commercial procurement of this scaffold presents significant quality control (QC) challenges. The presence of the 4-methyl group introduces critical steric hindrance that dictates regioselectivity during downstream multi-component couplings. However, variations in commercial purity—specifically organic des-methyl impurities and residual palladium from upstream synthesis—can drastically alter reaction kinetics and poison costly downstream catalysts.

This guide objectively compares the performance of varying commercial grades of this compound against alternative scaffolds, establishing a self-validating QC framework grounded in authoritative pharmaceutical guidelines.

The Mechanistic Role of the 4-Methyl Group

Before evaluating purity, we must understand the structural causality of the molecule. Why use this compound instead of the cheaper, less sterically hindered 3-Bromo-5-phenylpyridine?

The 4-methyl group acts as a kinetic regulator. During Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings, the steric bulk of the methyl group adjacent to the reactive carbon-bromine bond slows the rate of oxidative addition. This controlled kinetic profile suppresses off-target oligomerization and enhances regioselectivity when coupling with complex, multifunctional boronic acids.

Steric_Influence Substrate 3-Bromo-4-methyl- 5-phenylpyridine Methyl 4-Methyl Group (Steric Bulk) Substrate->Methyl Structural Feature Bromine 3-Bromo Position (Reactive Site) Substrate->Bromine Structural Feature OxAdd Palladium Oxidative Addition Methyl->OxAdd Steric Hindrance (Slows Rate) Bromine->OxAdd Primary Reaction Selectivity High Regioselectivity & Controlled Kinetics OxAdd->Selectivity Outcome

Caption: Logical relationship depicting how the 4-methyl group induces steric hindrance to control cross-coupling.

Regulatory Grounding & QC Rationale

To ensure reproducibility in drug development, our QC parameters cannot be arbitrary; they must be anchored in international regulatory standards.

  • Organic Impurities: We align our HPLC-UV/MS testing with the1[1]. For a drug substance with a maximum daily dose of ≤ 2g/day, the reporting threshold for unknown organic impurities is strictly 0.05%[1].

  • Elemental Impurities: Because the synthesis of the 5-phenylpyridine core often utilizes palladium catalysts, residual heavy metals are a primary concern. We evaluate elemental impurities according to the2[2], which classifies Palladium (Pd) as a Class 2B metal requiring mandatory risk assessment and strict Permitted Daily Exposure (PDE) limits[2].

QC_Workflow Start Commercial Batch This compound HPLC HPLC-UV/MS (Organic Impurities >0.05%) Start->HPLC ICP ICP-MS (Elemental Impurities, Pd/Cu) Start->ICP GC GC-FID (Residual Solvents) Start->GC NMR qNMR & KF (Assay & Water Content) Start->NMR Decision ICH Q3A/Q3D Compliance Check HPLC->Decision ICP->Decision GC->Decision NMR->Decision Pass Release for API Synthesis Decision->Pass Pass Fail Reject / Repurify Decision->Fail Fail

Caption: Self-validating analytical workflow for releasing commercial batches based on ICH guidelines.

Quantitative Performance Comparison

To demonstrate the impact of QC on practical synthesis, we evaluated three distinct commercial variations in a standardized Suzuki-Miyaura cross-coupling reaction with phenylboronic acid (1.1 eq), Pd(dppf)Cl₂ (2 mol%), and K₂CO₃ in Dioxane/H₂O at 90°C for 4 hours.

Substrate / GradePurity (HPLC)Residual Pd (ICP-MS)Target Product YieldImpurity Profile (Post-Reaction)Mechanistic Observation
High-Purity Commercial Grade >99.5%< 5 ppm94%< 1% des-methyl byproductOptimal steric control; clean conversion.
Standard Reagent Grade [3]95.0%340 ppm72%8% des-methyl, 4% homocoupledHigh residual Pd poisoned the active catalyst cycle; lower yield.
Alternative Scaffold (3-Bromo-5-phenylpyridine)>99.0%< 10 ppm81%12% over-arylated oligomersLack of 4-methyl group led to unhindered, runaway oxidative addition.

Data Interpretation: The standard reagent grade (≥95%)[3] is sufficient for early discovery but fails in late-stage scale-up due to high residual palladium, which induces catalyst deactivation. Furthermore, the alternative scaffold lacking the 4-methyl group demonstrates poor reaction control, proving the structural necessity of the target compound.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. They do not merely generate data; they actively prove their own accuracy during every run.

Protocol A: HPLC-UV/MS for Organic Impurity Profiling

Causality: Basic pyridine nitrogens cause severe peak tailing on standard silica-based columns due to secondary interactions with residual silanols. We utilize 0.1% Trifluoroacetic acid (TFA) in the mobile phase to fully protonate the pyridine ring, ensuring sharp, Gaussian peak shapes necessary for integrating impurities down to the 0.05% ICH Q3A threshold[1].

  • System Suitability Test (SST) - The Self-Validation Step: Prepare a resolution solution containing this compound (1.0 mg/mL) spiked with 0.5% 3-Bromo-5-phenylpyridine (des-methyl analog).

  • Validation Criteria: Inject the SST. The system is only validated for use if the resolution factor (

    
    ) between the two peaks is > 2.0. This proves the thermodynamic capacity of the column to separate structurally similar impurities.
    
  • Sample Preparation: Dissolve 10.0 mg of the commercial batch in 10 mL of Initial Mobile Phase (Water/Acetonitrile 90:10 v/v with 0.1% TFA).

  • Chromatographic Conditions: Column: C18 (150 x 4.6 mm, 3 µm). Flow rate: 1.0 mL/min. Gradient: 10% to 90% Acetonitrile over 20 minutes. Detection: UV at 254 nm and positive ESI-MS.

  • Analysis: Integrate all peaks

    
     0.05% area. Report structural assignments based on MS m/z data.
    
Protocol B: ICP-MS for Elemental Impurity Quantification

Causality: The highly stable aromatic matrix of the pyridine scaffold resists standard thermal digestion. We utilize closed-vessel microwave digestion with a mixture of concentrated


 and 

. The addition of

is mechanistically critical; it stabilizes residual Palladium as the soluble

complex, preventing it from precipitating out of solution before reaching the plasma torch.
  • Internal Standard (IS) Spiking - The Self-Validation Step: Spike all blanks, standards, and samples with Indium (In) at 10 ppb. Indium is chosen because its first ionization energy (5.79 eV) closely mimics Palladium (8.34 eV).

  • Validation Criteria: The system validates itself if the Indium IS recovery remains between 80-120% across all runs, proving that the sample matrix is not suppressing plasma ionization.

  • Digestion: Weigh 0.2 g of the sample into a microwave vessel. Add 6 mL

    
     (65%) and 2 mL 
    
    
    
    (37%). Digest at 200°C for 25 minutes.
  • Dilution & Analysis: Dilute the digestate to 50 mL with ultra-pure water. Analyze via ICP-MS operating in Helium (He) collision cell mode to remove polyatomic interferences (e.g.,

    
     interfering with 
    
    
    
    ).
  • Quantification: Calculate Pd concentration against a 5-point external calibration curve (1 to 100 ppb), ensuring compliance with ICH Q3D limits[2].

References

  • Guideline for Elemental Impurities Q3D(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • This compound (CAS 2171558-82-8) Specifications. Fluorochem.
  • 2171558-82-8 | this compound Documentation. BLD Pharm.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.